V-9302 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMUDMPRZSZTJ-YNMZEGNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
V-9302 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a novel small molecule inhibitor investigated for its anti-cancer properties through the disruption of amino acid transport. Initially identified as a selective antagonist of the glutamine transporter ASCT2 (SLC1A5), emerging evidence suggests a more complex mechanism involving the inhibition of multiple amino acid transporters, including SNAT2 (SLC38A2) and LAT1 (SLC7A5). This multi-targeted action leads to a cascade of downstream effects within cancer cells, including the attenuation of cell growth and proliferation, induction of apoptosis, increased oxidative stress, and modulation of the mTOR signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of V-9302, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.
Core Mechanism of Action: A Multi-Targeted Approach to Amino Acid Deprivation
This compound is a competitive small molecule antagonist of transmembrane glutamine flux.[1] While initially reported to selectively and potently target the amino acid transporter ASCT2, subsequent research has revealed a broader inhibitory profile that includes SNAT2 and LAT1.[1][2] This multi-targeted inhibition of key amino acid transporters is believed to be the primary driver of its anti-tumor effects.[2]
By blocking these transporters, V-9302 effectively curtails the uptake of essential amino acids, most notably glutamine, into cancer cells.[3] This nutrient deprivation induces a state of metabolic stress, leading to a series of downstream cellular consequences that collectively contribute to its anti-cancer activity.[3][4]
The primary molecular consequences of V-9302 action include:
-
Inhibition of Cancer Cell Growth and Proliferation: By limiting the building blocks necessary for rapid cell division, V-9302 attenuates the growth and proliferation of cancer cells.[3][4]
-
Induction of Cell Death: The metabolic stress triggered by amino acid starvation leads to an increase in apoptosis, or programmed cell death.[3][5]
-
Increased Oxidative Stress: Glutamine is a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[3][4]
-
Modulation of the mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and is highly sensitive to amino acid availability. V-9302 treatment leads to the downregulation of mTOR signaling, further contributing to the inhibition of cell growth and proliferation.[6][7]
The following diagram illustrates the proposed multi-targeted mechanism of action of V-9302.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
V-9302 Hydrochloride: An In-depth Analysis of Molecular Targets Beyond ASCT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a small molecule initially developed and characterized as a potent and selective competitive inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). With an IC50 value of 9.6 µM for glutamine uptake in HEK-293 cells, V-9302 has been instrumental in elucidating the role of ASCT2 in cancer metabolism. By impeding the transport of neutral amino acids, particularly glutamine, V-9302 triggers a cascade of cellular events including the inhibition of mTORC1 signaling, reduced cancer cell proliferation, induction of oxidative stress, and ultimately, cell death.[1][2] However, emerging evidence compellingly suggests that the pharmacological profile of V-9302 extends beyond ASCT2, encompassing a range of other molecular targets that contribute to its overall biological activity. This technical guide provides a comprehensive overview of the known molecular interactions of this compound beyond its primary target, ASCT2, presenting quantitative data where available, detailing experimental methodologies, and illustrating the associated signaling pathways.
Quantitative Data on Molecular Targets
While V-9302 was first reported as a selective ASCT2 inhibitor, subsequent research has revealed a more complex interaction profile. A key study contests the selectivity of V-9302, suggesting its primary mechanism of action in cancer cells may be due to the combined inhibition of other amino acid transporters.[3] Another study, employing a multi-assay approach, confirmed the interaction of V-9302 with several other transporters and channels.[4]
| Target | Gene Name | Reported Interaction | Quantitative Data (IC50/Ki) | Cell/System | Reference |
| Primary Target | |||||
| ASCT2 | SLC1A5 | Inhibition of glutamine uptake | 9.6 µM | HEK-293 cells | [1][5] |
| Off-Targets | |||||
| SNAT2 | SLC38A2 | Inhibition of amino acid transport | Not explicitly reported | 143B osteosarcoma cells, HCC1806 breast cancer cells, Xenopus laevis oocytes | [3] |
| LAT1 | SLC7A5 | Inhibition of amino acid transport | Not explicitly reported | 143B osteosarcoma cells, HCC1806 breast cancer cells, Xenopus laevis oocytes | [3] |
| B(0)AT1 | SLC6A19 | Significant inhibition of YFP quenching; significant alteration of thermal stability | Not explicitly reported | Not specified | [4] |
| ANO1 | ANO1 | Increased channel activity; significant alteration of thermal stability | Not explicitly reported | Not specified | [4] |
Note: The lack of specific IC50 or Ki values for the off-targets in the currently available literature is a significant data gap. The reported interactions are based on qualitative or semi-quantitative assessments.
Experimental Protocols
The identification of V-9302's molecular targets has been facilitated by a variety of experimental techniques. Below are detailed methodologies for the key assays cited in the literature.
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the inhibition of amino acid transport into cells.
-
Cell Culture and Plating: Cells (e.g., HEK-293, 143B, HCC1806) are cultured under standard conditions. For the assay, cells are seeded into multi-well plates and allowed to adhere.
-
Amino Acid Starvation (for SNAT2 induction): To study transporters like SNAT2 that are upregulated under amino acid deprivation, cells are incubated in an amino acid-free medium for a defined period before the assay.
-
Inhibition and Substrate Addition: The growth medium is removed, and cells are washed with a buffer (e.g., Krebs-Ringer-HEPES). Cells are then incubated with varying concentrations of V-9302. Subsequently, a radiolabeled amino acid substrate (e.g., ³H-glutamine, ¹⁴C-isoleucine) is added.
-
Uptake Termination and Lysis: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the uptake in control (vehicle-treated) cells. IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
Yellow Fluorescent Protein (YFP) Quenching Assay
This high-throughput screening method is used to assess the function of ion channels and transporters that co-transport ions, leading to changes in intracellular ion concentrations.
-
Cell Line Generation: A stable cell line co-expressing the transporter of interest (e.g., SLC1A5, SLC38A2, SLC6A19) and a halide-sensitive YFP is generated.
-
Assay Principle: The fluorescence of this specific YFP is quenched by certain anions, such as iodide (I⁻). The transporter's activity is measured by the rate of I⁻ influx, which is detected as a decrease in YFP fluorescence.
-
Experimental Procedure:
-
Cells are plated in a multi-well format.
-
The cells are washed with a buffer.
-
A baseline fluorescence reading is taken.
-
A solution containing V-9302 (or control) and a high concentration of a quenching anion (e.g., NaI) is added.
-
The change in fluorescence over time is monitored using a fluorescence plate reader.
-
-
Data Interpretation: A significant inhibition of the fluorescence quenching rate in the presence of V-9302 indicates that the compound blocks the transporter's activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct drug-target engagement in a cellular context.
-
Principle: The binding of a ligand (like V-9302) to its target protein often increases the protein's thermal stability.
-
Experimental Workflow:
-
Intact cells or cell lysates are treated with V-9302 or a vehicle control.
-
The samples are heated to a range of temperatures.
-
At each temperature, the aggregated proteins are separated from the soluble proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the V-9302-treated sample compared to the control indicates direct binding of the compound to the target protein.
Signaling Pathways and Logical Relationships
The interaction of V-9302 with its various molecular targets has significant downstream consequences on cellular signaling.
V-9302 Experimental Workflow for Target Identification
Caption: Workflow for identifying molecular targets of V-9302.
V-9302's Impact on Amino Acid Transporter Signaling
The inhibition of SNAT2 and LAT1 by V-9302 disrupts cellular amino acid homeostasis and impacts key signaling pathways that regulate cell growth and stress responses.
Caption: V-9302 inhibits SNAT2 and LAT1, leading to altered cellular signaling.
ANO1 (TMEM16A) Signaling Pathways Potentially Modulated by V-9302
ANO1 is a calcium-activated chloride channel implicated in a variety of cellular processes. By increasing its activity, V-9302 may influence several downstream signaling cascades.
Caption: Potential downstream effects of V-9302-mediated ANO1 activation.
Conclusion
The pharmacological landscape of this compound is demonstrably more intricate than initially perceived. While its inhibitory action on ASCT2 is well-documented and forms the basis of its anti-cancer properties, a growing body of evidence points to its engagement with other molecular targets, including the amino acid transporters SNAT2, LAT1, and SLC6A19, and the ion channel ANO1. The conflicting reports regarding the selectivity of V-9302 underscore the necessity for further rigorous investigation to delineate the precise contribution of each target to its overall pharmacological effect. A critical need exists for quantitative, dose-dependent studies to determine the affinity and potency of V-9302 for these identified off-targets. Such data will be invaluable for interpreting experimental results and for guiding the future development of more selective inhibitors targeting cancer metabolism. The detailed experimental protocols and signaling pathway diagrams provided herein offer a framework for researchers to build upon as they continue to unravel the complex molecular pharmacology of V-9302 and its analogs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. V 9302 hydrochloride (CAS 2416138-42-4): R&D Systems [rndsystems.com]
- 3. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer glutamine dependency with a first-in-class inhibitor of the mitochondrial glutamine transporter SLC1A5_var - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
V-9302 Hydrochloride: An In-depth Technical Guide to its Effect on Glutamine Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. Among these, the non-essential amino acid glutamine plays a central role in a multitude of biosynthetic and bioenergetic pathways. The transport of glutamine into cancer cells is primarily mediated by the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). The elevated expression of ASCT2 in various malignancies and its correlation with poor prognosis has identified it as a compelling therapeutic target. This technical guide provides a comprehensive overview of V-9302 hydrochloride, a potent and selective small-molecule competitive antagonist of ASCT2. We delve into its mechanism of action, summarize key preclinical quantitative data, provide detailed experimental methodologies for its evaluation, and visualize the impacted signaling pathways and experimental workflows.
Introduction: Targeting Glutamine Metabolism in Oncology
The metabolic landscape of cancer cells is fundamentally reprogrammed to support uncontrolled growth. This addiction to nutrients like glutamine, often termed "glutamine addiction," presents a therapeutic vulnerability. By targeting the primary glutamine transporter ASCT2, it is possible to disrupt a cornerstone of cancer cell metabolism, leading to a cascade of anti-tumor effects. This compound has emerged as a first-in-class inhibitor that effectively blocks this crucial nutrient supply chain.[1][2][3]
Mechanism of Action of this compound
This compound is a competitive small-molecule antagonist that selectively binds to the ASCT2 transporter, thereby inhibiting the transmembrane flux of glutamine.[1][4][5] This blockade of glutamine uptake initiates a series of downstream cellular events that collectively contribute to its anti-cancer efficacy. These effects include the attenuation of cancer cell growth and proliferation, induction of apoptosis, and an increase in oxidative stress.[1][3][4][5]
The inhibition of glutamine import disrupts cellular amino acid homeostasis, which in turn impacts the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2] Specifically, treatment with V-9302 has been demonstrated to decrease the phosphorylation of key downstream effectors of the mTOR pathway, such as S6 ribosomal protein and Akt.[1]
Furthermore, glutamine is a key precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and heightened oxidative stress, which can trigger programmed cell death.[1][3] Some studies have also suggested that V-9302 may impact other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could broaden its metabolic impact on cancer cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Glutamine Uptake) | 9.6 µM | HEK-293 cells | [1][4][5][6][7] |
| 9 µM | C6 cells | [5] | |
| EC50 (Cell Viability) | ~9-15 µM | 4 Human Colorectal Cancer Cell Lines | [1][6] |
| 4.68 µM | MCF-7 (Breast Cancer) | [8] | |
| 19.19 µM | MDA-MB-231 (Breast Cancer) | [8] | |
| In Vitro Concentration | 25 µM for 48 hrs | Panel of 29 Human Cancer Cell Lines | [1] |
| In Vivo Dosage | 75 mg/kg daily for 21 days | HCT-116 and HT29 Xenograft Models | [1][4] |
| 75 mg/kg single dose | HCC1806 Xenograft Model | [1] |
Table 1: In Vitro and In Vivo Potency of this compound.
| Biomarker | Effect of V-9302 Treatment | Model System | Reference |
| pS6 Levels | Decreased | HCT-116 and HT29 Xenografts | [1] |
| pAkt (Ser473) Levels | Decreased | In multiple models | [1] |
| Cleaved Caspase 3 | Increased | HCT-116 and HT29 Xenografts | [1] |
| LC3B (Autophagy marker) | Increased | HCC1806 cells | [1] |
| Oxidized Glutathione (GSSG) | Increased | HCC1806 cells | [1] |
| Reduced Glutathione (GSH) | Decreased | HCC1806 cells | [1] |
| Reactive Oxygen Species (ROS) | Increased | HCC1806 cells | [1] |
| [18F]-4F-Glutamine Tumor Uptake | Reduced by ~50% | HT-29 Xenografts | [1] |
Table 2: Pharmacodynamic Biomarkers Modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of V-9302 are provided below.
Glutamine Uptake Assay
This protocol is used to measure the inhibition of glutamine uptake in live cells.
-
Cell Seeding: Seed cells (e.g., HEK-293) in a suitable multi-well plate and culture overnight.
-
Pre-incubation: Wash cells with a buffer (e.g., PBS containing 1 mg/mL D-glucose and 0.11 mg/ml sodium pyruvate).
-
Inhibitor Treatment: Incubate cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Glutamine Addition: Add a solution containing a known concentration of L-glutamine (e.g., 2 mM), which can be radiolabeled ([3H]-glutamine) or non-labeled, and incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Detection: Wash cells to remove extracellular glutamine, then lyse the cells.
-
Quantification: If using radiolabeled glutamine, measure the intracellular radioactivity using a scintillation counter. For non-labeled glutamine, use a commercially available glutamine assay kit and measure the output (e.g., luminescence) with a microplate reader.
-
Normalization: Normalize the glutamine uptake to the total protein concentration in each sample.
ATP-Dependent Cell Viability Assay
This protocol assesses the effect of V-9302 on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (2,000-5,000 cells/well) in a 96-well white, opaque-walled microplate in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells. Incubate for a specified duration (e.g., 48 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of a commercially available ATP-dependent viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in the well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a microplate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Western Blotting for Signaling Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with V-9302 at the desired concentration and duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-S6, total S6, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Autophagy Marker LC3B
This protocol is used to visualize the localization of the autophagy marker LC3B.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with V-9302 (e.g., 25 µM for 48 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The formation of punctate LC3B staining is indicative of autophagosome formation.
In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of V-9302 in an animal model.
-
Cell Preparation: Culture the desired cancer cell line (e.g., HCT-116) and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare V-9302 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer V-9302 (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for biomarkers like pS6 and cleaved caspase-3.
Visualizing the Impact of V-9302
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: V-9302 blocks glutamine import via ASCT2, disrupting key metabolic and signaling pathways.
Caption: A generalized workflow for the in vitro evaluation of this compound's effects.
Caption: A typical workflow for an in vivo xenograft study to assess the efficacy of V-9302.
Conclusion
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer. By inhibiting the ASCT2-mediated transport of glutamine, V-9302 effectively starves cancer cells of a critical nutrient, leading to the inhibition of growth, induction of cell death, and increased oxidative stress. The preclinical data strongly support its mechanism of action and provide a solid foundation for its continued development. This technical guide offers a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of V-9302 in oncology.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. proteolysis.jp [proteolysis.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of V-9302 Hydrochloride In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
V-9302 hydrochloride is a small molecule antagonist of amino acid transport systems, initially identified as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5).[1][2] Subsequent research has revealed a broader mechanism of action, with inhibitory effects also on the L-type amino acid transporter 1 (LAT1; SLC7A5) and the sodium-coupled neutral amino acid transporter 2 (SNAT2; SLC38A2).[3] By disrupting the uptake of essential amino acids like glutamine, V-9302 induces metabolic stress in cancer cells, leading to anti-tumor effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, based on preclinical studies.
Pharmacokinetics
Preclinical studies in healthy mice have provided initial insights into the pharmacokinetic profile of V-9302. Following intraperitoneal administration, steady-state plasma concentrations are achieved within 4 hours.[4] The compound exhibits a half-life of approximately 6 hours in these models.[4]
Table 1: Summary of In Vivo Pharmacokinetic Parameters of V-9302 in Mice
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Time to Steady State (Tss) | 4 hours | Mouse | Intraperitoneal (i.p.) | Not Specified | [4] |
| Half-life (t1/2) | ~6 hours | Mouse | Intraperitoneal (i.p.) | Not Specified | [4] |
Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC were not explicitly available in the reviewed literature.
Pharmacodynamics
The pharmacodynamic effects of V-9302 have been primarily evaluated through its impact on plasma amino acid levels and its anti-tumor efficacy in xenograft models.
Systemic Effects on Amino Acid Levels
A single acute exposure to V-9302 in healthy mice leads to a significant elevation in plasma glutamine levels, approximately a 50% increase, observed 4 hours post-administration.[4] This is a likely pharmacodynamic effect of blocking cellular glutamine uptake.[4] Interestingly, chronic daily administration over a 21-day period resulted in a slight decrease in plasma glutamine levels.[4] Plasma glucose levels were not significantly affected by either acute or chronic V-9302 exposure.[4]
Table 2: In Vivo Pharmacodynamic Effects of V-9302 on Plasma Analytes in Mice
| Analyte | Condition | Observation | Source |
| Plasma Glutamine | Single acute exposure (4 hours) | ~50% increase | [4] |
| Plasma Glutamine | Chronic exposure (21 days) | Slight decrease | [4] |
| Plasma Glucose | Acute and Chronic exposure | No significant change | [4] |
Anti-Tumor Efficacy in Xenograft Models
V-9302 has demonstrated significant anti-tumor activity in various preclinical cancer models. Daily intraperitoneal administration of 75 mg/kg V-9302 for 21 days effectively prevented tumor growth in mice bearing HCT-116 (colorectal carcinoma) and HT29 (colorectal adenocarcinoma) xenografts.[5][6]
Table 3: Summary of In Vivo Anti-Tumor Efficacy of V-9302
| Cancer Model | Cell Line | Species | Administration Route | Dosage | Treatment Duration | Outcome | Source |
| Colorectal Carcinoma | HCT-116 | Athymic Nude Mice | Intraperitoneal (i.p.) | 75 mg/kg daily | 21 days | Prevention of tumor growth | [5][6] |
| Colorectal Adenocarcinoma | HT29 | Athymic Nude Mice | Intraperitoneal (i.p.) | 75 mg/kg daily | 21 days | Prevention of tumor growth | [5][6] |
Biomarker Modulation in Tumor Tissue
The anti-tumor activity of V-9302 is associated with the modulation of key signaling pathways involved in cell growth and apoptosis. In HCT-116 and HT29 xenograft models, treatment with V-9302 led to a significant decrease in the phosphorylation of ribosomal protein S6 (p-S6), a downstream effector of the mTOR signaling pathway.[5] Concurrently, a notable increase in the levels of cleaved caspase 3, a key executioner of apoptosis, was observed in the tumor tissues.[5]
Table 4: In Vivo Pharmacodynamic Effects of V-9302 on Tumor Biomarkers
| Biomarker | Cancer Model | Observation | Method | Source |
| Phospho-S6 (p-S6) | HCT-116 and HT29 xenografts | Decreased levels | Immunohistochemistry | [5] |
| Cleaved Caspase 3 | HCT-116 and HT29 xenografts | Increased levels | Immunohistochemistry | [5] |
Experimental Protocols
Animal Models and Xenograft Implantation
-
Animal Strain: Athymic nude mice are commonly used for establishing tumor xenografts.[5]
-
Cell Lines: HCT-116 and HT29 colorectal cancer cell lines have been utilized for in vivo efficacy studies.[5][6]
-
Implantation: A suspension of cancer cells (e.g., 5 x 106 cells in a volume of 100 µL) is subcutaneously injected into the flank of the mice.[5] Tumor growth is monitored regularly using calipers.
Dosing and Administration
-
Formulation: For in vivo studies, this compound can be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[7]
-
Dosage and Route: A typical effective dose is 75 mg/kg administered daily via intraperitoneal injection.[5][6]
Immunohistochemistry for Biomarker Analysis
-
Tissue Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Staining: Paraffin-embedded tumor sections are stained with specific primary antibodies against p-S6 and cleaved caspase 3, followed by appropriate secondary antibodies and detection reagents.
-
Analysis: The stained slides are analyzed microscopically to assess the levels and localization of the target proteins. Quantification can be performed using methods such as H-score or by determining the percentage of positively stained cells.
Signaling Pathways and Experimental Workflows
V-9302 Mechanism of Action and Downstream Signaling
V-9302 exerts its anti-tumor effects by inhibiting key amino acid transporters, leading to the disruption of cellular metabolism and signaling.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
V-9302 Hydrochloride: A Technical Guide to its Role in Inducing Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell metabolism is distinguished by a profound dependence on specific nutrients, which presents a promising therapeutic avenue.[1] The amino acid glutamine is central to cancer cell biosynthesis, signaling, and importantly, oxidative defense.[1][2][3] The alanine-serine-cysteine transporter, type-2 (ASCT2 or SLC1A5), has been identified as the predominant transporter of glutamine in numerous cancer types, and its increased expression often correlates with a poor prognosis.[1] This technical guide provides a detailed overview of V-9302 hydrochloride, a first-in-class, competitive small molecule antagonist of ASCT2.[1] We will explore its mechanism of action, with a specific focus on its role in inducing oxidative stress, summarize key preclinical data, provide detailed experimental methodologies, and visualize the associated signaling pathways and workflows.
Introduction: Targeting Glutamine Metabolism in Cancer
The metabolic reprogramming of cancer cells is a recognized hallmark of malignancy.[1] These cells exhibit a heightened demand for nutrients like glutamine to fuel rapid proliferation and to counteract oxidative stress.[1] This "glutamine addiction" makes the machinery of glutamine metabolism an attractive target for therapeutic intervention.[4] ASCT2 (SLC1A5), a sodium-dependent solute carrier protein, is a key facilitator of glutamine uptake and has been validated as a therapeutic target through genetic silencing studies that demonstrated significant anti-tumor effects.[1] this compound emerged as a potent and selective inhibitor of ASCT2-mediated glutamine uptake, representing a new class of targeted therapy.[1][2][3]
Mechanism of Action: Induction of Oxidative Stress via ASCT2 Inhibition
This compound is a competitive small molecule antagonist that selectively targets the ASCT2 transporter, thereby blocking transmembrane glutamine flux.[1][5][6] This pharmacological blockade initiates a cascade of cellular events that are central to its anti-tumor efficacy.[3][6]
A primary consequence of inhibiting glutamine uptake is the induction of significant oxidative stress.[2][5][6] This occurs through the following mechanism:
-
Glutathione (B108866) (GSH) Depletion: Glutamine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][7] By preventing glutamine from entering the cell, V-9302 depletes the intracellular pool of GSH.[1][2]
-
Redox Imbalance: The depletion of reduced glutathione (GSH) leads to an increase in its oxidized form, glutathione disulfide (GSSG).[2] This shift in the GSH/GSSG ratio disrupts the cellular redox balance.
-
Accumulation of Reactive Oxygen Species (ROS): With insufficient GSH to neutralize them, reactive oxygen species (ROS) accumulate within the cell, leading to a state of oxidative stress.[1][2] This elevated oxidative stress can damage cellular components and trigger cell death pathways.[2][3]
This induction of oxidative stress is a key contributor to the anti-tumor effects of V-9302, which also include attenuated cancer cell growth, proliferation, and increased cell death.[3][5][6]
Signaling Pathways and Cellular Responses
The metabolic stress induced by V-9302 impacts several critical signaling pathways:
-
mTOR Pathway Inhibition: The mTOR signaling pathway is a central regulator of cell growth and is highly sensitive to amino acid availability.[8] V-9302 treatment leads to the downregulation of mTOR activity, as observed by a decrease in the phosphorylation of its downstream effector, S6 (pS6).[1][2]
-
Induction of Autophagy: As a survival response to nutrient starvation, cancer cells often initiate autophagy.[1] Treatment with V-9302 has been shown to increase levels of the autophagy marker LC3B.[1][2] This suggests that combining V-9302 with autophagy inhibitors could be a strategy to enhance its therapeutic efficacy.[1]
-
Apoptosis Induction: The metabolic and oxidative stress caused by V-9302 can lead to programmed cell death, or apoptosis, evidenced by elevated levels of cleaved caspase 3 in treated tumors.[1]
While V-9302 potently inhibits ASCT2, some studies suggest it may also affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could further disrupt amino acid homeostasis and contribute to its overall anti-tumor activity.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]
- 8. medkoo.com [medkoo.com]
- 9. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
V-9302 Hydrochloride: A Technical Guide to its Impact on the mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of V-9302 hydrochloride, a small molecule inhibitor of the amino acid transporter ASCT2 (SLC1A5), and its subsequent impact on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in oncology.
Core Mechanism of Action
This compound competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter, which is frequently overexpressed in cancer cells and plays a crucial role in their growth and survival.[1] By blocking glutamine uptake, V-9302 induces a cascade of downstream effects. The disruption of cellular amino acid homeostasis directly affects the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2] This inhibition leads to metabolic stress, increased oxidative stress, and ultimately, attenuated cancer cell growth and the induction of cell death.[2][3][4] Some studies also suggest that V-9302 may inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[1][5]
The inhibition of glutamine import by V-9302 has been shown to decrease the phosphorylation of key downstream components of the mTOR pathway, including S6 ribosomal protein (S6) and Akt.[1][3] This modulation of the mTOR signaling cascade is a key contributor to the anti-tumor efficacy of V-9302 observed in preclinical models.[3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values for Inhibition of Glutamine Uptake
| Cell Line | IC50 (µM) | Assay Description |
| HEK-293 | 9.6 | Inhibition of ASCT2-mediated [3H]-glutamine uptake after 15 minutes.[6][7] |
| Rat C6 | 9.0 | Inhibition of ASCT2-mediated [3H]-glutamine uptake after 15 minutes by scintillation counting.[6] |
Table 2: IC50/EC50 Values for Cell Viability and Proliferation
| Cell Line | Cancer Type | IC50/EC50 (µM) | Assay | Incubation Time |
| A549 | Lung Cancer | 20.46 (IC50) | MTT Assay | 72 hours |
| MCF-7 | Breast Cancer | 4.68 (IC50, Cytotoxicity) | MTT Assay | Not Specified |
| MCF-7 | Breast Cancer | 2.73 (IC50, Antiproliferative) | MTT Assay | 72 hours |
| MDA-MB-231 | Breast Cancer | 19.19 (IC50, Cytotoxicity) | MTT Assay | Not Specified |
| KCR | Breast Cancer | Not cytotoxic | MTT Assay | Not Specified |
| T-47D | Breast Cancer | Weaker effect | MTT Assay | Not Specified |
| Mouse Lymphoma (PAR) | Lymphoma | 11.55 ± 0.44 (IC50) | MTT Assay | Not Specified |
| Mouse Lymphoma (MDR) | Lymphoma | 14.2 ± 0.91 (IC50) | MTT Assay | Not Specified |
| Colorectal Cancer Cell Lines (Panel of 4) | Colorectal Cancer | ~9-15 (EC50) | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the mTOR signaling pathway.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of V-9302 on the viability and proliferation of cancer cell lines.[8][9]
Materials:
-
Cancer cell lines of interest
-
96-well flat-bottom microtiter plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-6,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Remove the medium from the wells and add 100 µL of the V-9302 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 15 minutes with shaking to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Glutamine Uptake Assay
This protocol measures the inhibition of glutamine uptake by V-9302.
Materials:
-
Cancer cell lines
-
This compound
-
[3H]-L-glutamine
-
Phosphate-buffered saline (PBS) containing 1 mg/mL D-glucose and 0.11 mg/mL sodium pyruvate (B1213749)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Culture: Culture cells overnight in 3.5-cm culture dishes at a density of 2 x 10^6 cells/dish.
-
Pre-incubation: Transfer cells to PBS with glucose and pyruvate and incubate with desired concentrations of V-9302 for 2 hours.
-
Glutamine Uptake: Add 2 mM L-glutamine containing [3H]-L-glutamine to the cells for 10 minutes.
-
Cell Lysis: Wash the cells, lyse them, and collect the lysate.
-
Measurement: Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Normalize the data to total protein levels and determine the IC50 for glutamine uptake inhibition.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with V-9302.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAkt, anti-Akt, anti-ASCT2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with V-9302 at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the mechanism of action of V-9302 and its effect on the mTOR signaling pathway, as well as a typical experimental workflow.
Caption: V-9302 inhibits glutamine uptake via the ASCT2 transporter, leading to reduced mTORC1 signaling.
Caption: V-9302's inhibition of ASCT2 leads to decreased phosphorylation of Akt and S6.
Caption: A typical workflow for characterizing the in vitro effects of this compound.
References
- 1. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells [frontiersin.org]
- 8. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the discovery and development of V-9302 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a potent and selective small molecule inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a key transporter of glutamine in many cancer types. By competitively blocking glutamine uptake, V-9302 induces metabolic stress, leading to attenuated cancer cell growth, increased apoptosis, and elevated oxidative stress. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.
Discovery and Development
This compound emerged from a focused drug discovery program targeting cancer cell metabolism, a hallmark of malignancy. The recognition that many cancer cells are addicted to glutamine for their rapid proliferation and survival identified the machinery of glutamine metabolism as a prime therapeutic target. ASCT2, a sodium-dependent solute carrier protein, was identified as a key facilitator of glutamine uptake in cancerous tissues, with its elevated expression often correlating with poor prognosis.
The development of V-9302 originated from a novel series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids. Through iterative parallel synthesis and structure-activity relationship (SAR) studies, the scaffold was optimized, focusing on the distal aromatic rings and the linker region to enhance potency and selectivity for ASCT2. This process led to the identification of V-9302 as a lead candidate with significantly improved inhibitory activity against ASCT2-mediated glutamine uptake compared to earlier compounds.
As of the latest available information, the clinical trial status of this compound could not be definitively ascertained from publicly accessible records.
Mechanism of Action
This compound acts as a competitive antagonist of transmembrane glutamine flux by selectively targeting the ASCT2 transporter.[1] The pharmacological blockade of ASCT2 by V-9302 initiates a cascade of cellular events that contribute to its anti-tumor efficacy:
-
Inhibition of Glutamine Uptake: V-9302 directly competes with glutamine for binding to the ASCT2 transporter, thereby preventing its entry into the cancer cell.
-
Induction of Metabolic Stress: By depriving cancer cells of a critical nutrient, V-9302 induces a state of metabolic stress. This leads to the attenuation of cancer cell growth and proliferation.[1][2]
-
Promotion of Apoptosis: The sustained metabolic stress triggers programmed cell death, or apoptosis, in cancer cells.[2]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By limiting glutamine availability, V-9302 disrupts GSH synthesis, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1]
-
Modulation of the mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid availability. V-9302 treatment has been shown to decrease the phosphorylation of key downstream effectors of mTOR, such as S6 and Akt, indicating an inhibition of this pro-growth signaling cascade.[3]
While V-9302 is a potent inhibitor of ASCT2, some studies suggest it may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity by further disrupting amino acid homeostasis.[4]
Quantitative Data
The following tables summarize the in vitro efficacy and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) |
| HEK-293 | - | Glutamine Uptake | 9.6[1] |
| C6 | Glioma | Glutamine Uptake | 9.0[5] |
| HCT-116 | Colorectal Cancer | Cell Viability | ~9-15[3] |
| HT29 | Colorectal Cancer | Cell Viability | ~9-15[3] |
| Colo-205 | Colorectal Cancer | Cell Viability | ~9-15[3] |
| SW620 | Colorectal Cancer | Cell Viability | ~9-15[3] |
| HCC1806 | Breast Cancer | Cell Viability | ~10-15[3] |
| MD-231 | Breast Cancer | Cell Viability | ~10-15[3] |
| T47D | Breast Cancer | Cell Viability | ~15-20[3] |
| MCF7 | Breast Cancer | Cell Viability | >25[3] |
| A549 | Lung Cancer | Cell Viability | >25[3] |
| H460 | Lung Cancer | Cell Viability | >25[3] |
| H1299 | Lung Cancer | Cell Viability | ~20-25[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Strain | Dosage and Administration | Treatment Duration | Outcome |
| HCT-116 Xenograft | Athymic Nude | 75 mg/kg, i.p., daily | 21 days | Prevented tumor growth[1] |
| HT29 Xenograft | Athymic Nude | 75 mg/kg, i.p., daily | 21 days | Prevented tumor growth[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Live-Cell Glutamine Uptake Assay
This assay measures the inhibition of radiolabeled glutamine uptake into live cells.
-
Cell Seeding: Seed cells (e.g., HEK-293) in a 96-well plate at a density of 35,000 cells per well and allow them to adhere overnight.[3]
-
Cell Washing: Wash the cells three times with 100 µL of assay buffer (containing 137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4).[3]
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in assay buffer for 15 minutes.
-
Glutamine Uptake: Add [3H]-L-glutamine to a final concentration of 400 nM and incubate for 15 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by washing the cells three times with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of the mTOR Signaling Pathway
This protocol details the steps to analyze the phosphorylation status of key proteins in the mTOR pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-15% Tris-glycine gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6, total S6, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Oxidative Stress Assays
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
This assay determines the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) as an indicator of oxidative stress.
-
Sample Preparation:
-
Total Glutathione: Lyse cells with a total glutathione lysis reagent.
-
GSSG: Treat a parallel set of cells with a reagent that blocks GSH (e.g., N-ethylmaleimide) before lysis with the oxidized glutathione lysis reagent.
-
-
Assay Procedure:
-
Add a luciferin (B1168401) generation reagent to all wells and incubate for 30 minutes.
-
Add a luciferin detection reagent and incubate for 15 minutes.
-
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Calculation: Calculate the GSH/GSSG ratio from the luminescence readings. The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration.
Visualizations
Signaling Pathway Diagram
Caption: V-9302 inhibits ASCT2, leading to reduced glutamine uptake, mTORC1 signaling, and increased oxidative stress.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound's efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 4. Bolivarian Army of Venezuela - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
The Complex Relationship Between ASCT2 Expression and V-9302 Hydrochloride Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. Among these, the amino acid glutamine is a critical substrate for biosynthesis, bioenergetics, and the maintenance of redox homeostasis. The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a key transporter of glutamine in numerous cancer types, making it an attractive therapeutic target. V-9302 hydrochloride is a small molecule inhibitor that has been extensively studied for its ability to block glutamine uptake and exert anti-tumor effects. This technical guide provides a comprehensive overview of the relationship between ASCT2 expression and sensitivity to this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
This compound: Mechanism of Action and Potency
V-9302 was initially identified as a competitive antagonist of ASCT2-mediated transmembrane glutamine flux.[1][2][3][4][5] It was reported to be significantly more potent than the first-generation glutamine transport inhibitor, L-γ-glutamyl-p-nitroanilide (GPNA).[1][3][4] However, subsequent research has raised questions about the specificity of V-9302, with some studies suggesting it also inhibits other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5).[6][7][8] One study has even posited that the anti-tumor effects of V-9302 are a result of the combined blockade of SNAT2 and LAT1, rather than ASCT2 inhibition.[6] This controversy is a critical consideration for researchers working with this compound.
Quantitative Data on this compound Potency
The following tables summarize the reported inhibitory concentrations of this compound across various experimental systems.
| Inhibitor | Reported Target(s) | IC50 (Glutamine Uptake) | Cell Line / System | Reference |
| V-9302 | ASCT2 | 9.6 µM | HEK-293 | [1][2][4][7][9] |
| V-9302 | ASCT2 | 9.0 µM | Rat C6 | [1] |
| V-9302 | SNAT2, LAT1 (not ASCT2) | Not specified for glutamine uptake | 143B, HCC1806, Xenopus laevis oocytes | [6] |
| GPNA | ASCT2 | ~1000 µM | HEK-293 | [1][4][7] |
| Cell Line (Colorectal Cancer) | EC50 (Cell Viability) | Reference |
| HCT-116 | ~9-15 µM | [4][10] |
| HT29 | ~9-15 µM | [4][10] |
| Other CRC cell lines | ~9-15 µM | [4][10] |
The Ambiguous Role of ASCT2 Expression in V-9302 Sensitivity
A key question for therapeutic development is whether the expression level of the target protein, ASCT2, can serve as a biomarker for predicting sensitivity to V-9302. Surprisingly, preclinical studies have indicated that there is no simple correlation between ASCT2 expression and V-9302-induced effects on cell viability.[3] One study involving a panel of colorectal cancer cell lines found that neither total nor membrane-bound ASCT2 levels correlated with sensitivity to the compound.[3] This lack of a direct relationship may be explained by the potential off-target effects of V-9302 on other amino acid transporters like SNAT2 and LAT1, or by the complex interplay of various metabolic pathways within different cancer cell types.[6][7] However, cell lines that were sensitive to V-9302 did show reduced viability when cultured in media depleted of glutamine or other ASCT2 substrates, suggesting a general dependence on these amino acids for survival.[3]
Signaling Pathways Modulated by this compound
The inhibition of glutamine uptake by V-9302 triggers a cascade of downstream cellular events, primarily impacting the mTOR signaling pathway and inducing oxidative stress.[10][11][12]
Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
Experimental Protocols
Accurate and reproducible experimental design is crucial for studying the effects of V-9302. Below are detailed methodologies for key assays.
Radiolabeled Amino Acid Uptake Assay
This assay directly quantifies the inhibition of ASCT2-mediated transport of amino acids like glutamine or serine.
Caption: A generalized experimental workflow for evaluating V-9302's efficacy.
Methodology:
-
Cell Plating: Seed cells (e.g., HEK-293 or cancer cell lines of interest) in a 96-well plate to ensure they are in the exponential growth phase on the day of the assay.[7]
-
Cell Washing: On the day of the experiment, gently wash the cells three times with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution) to remove any residual media.[7][13]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Substrate Addition: Add a solution containing a radiolabeled ASCT2 substrate, such as [3H]-glutamine, to each well.[1]
-
Incubation: Incubate the plate for a defined time (e.g., 15 minutes) to allow for substrate uptake.[1]
-
Washing: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove any unincorporated radiolabeled substrate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[7]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the amount of incorporated radioactivity using a scintillation counter.[1][7]
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a function of V-9302 concentration. Determine the IC50 value by fitting the data to a dose-response curve.[7]
Cell Viability and Proliferation Assays
These assays assess the functional consequences of ASCT2 inhibition on cancer cell growth and survival.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).[1]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTT/XTT assay.[3]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each drug concentration and determine the EC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to measure changes in the phosphorylation status or total protein levels of key components in signaling pathways affected by V-9302.
Methodology:
-
Cell Treatment and Lysis: Treat cells with V-9302 for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., pS6, total S6, ASCT2, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Conclusion and Future Directions
This compound is a potent inhibitor of glutamine metabolism with demonstrated anti-tumor activity in preclinical models.[3][9] The compound's mechanism of action, initially attributed solely to the inhibition of ASCT2, is now understood to be more complex, with potential off-target effects on other amino acid transporters.[6][7] A critical finding for the research community is the lack of a clear correlation between ASCT2 expression levels and sensitivity to V-9302, suggesting that ASCT2 expression alone may not be a reliable biomarker for patient stratification.[3]
Future research should focus on:
-
Elucidating the precise molecular targets of V-9302: Rigorous studies are needed to definitively identify all transporters inhibited by V-9302 and to what extent each contributes to its anti-cancer effects.
-
Identifying robust biomarkers of sensitivity: Unbiased approaches, such as metabolomic and proteomic profiling, may reveal more reliable predictors of response to V-9302.
-
Exploring combination therapies: Combining V-9302 with other agents, such as those targeting compensatory metabolic pathways or other signaling nodes, may lead to synergistic anti-tumor activity.[2][14]
By addressing these key questions, the scientific community can better understand the therapeutic potential of V-9302 and other inhibitors of glutamine metabolism, ultimately paving the way for more effective cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 5. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeting of glutamine transporter ASCT2 and glutamine synthetase suppresses gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
V-9302 Hydrochloride: A Technical Guide to its Impact on Amino Acid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
V-9302 hydrochloride is a small molecule inhibitor initially developed as a potent and selective antagonist of the amino acid transporter ASCT2 (SLC1A5). By competitively inhibiting the transmembrane flux of glutamine and other neutral amino acids, V-9302 disrupts cellular amino acid homeostasis, leading to a cascade of downstream effects that collectively hinder cancer cell growth and survival. These effects include the suppression of the mTOR signaling pathway, induction of autophagy and apoptosis, and an increase in oxidative stress. However, emerging evidence suggests a broader specificity, with inhibitory activity against other key amino acid transporters such as SNAT2 (SLC38A2) and LAT1 (SLC7A5). This technical guide provides a comprehensive overview of the quantitative effects of V-9302 on amino acid transport, detailed experimental protocols for its study, and a visual representation of the implicated signaling pathways.
Data Presentation: Quantitative Effects on Amino Acid Transport
Treatment with this compound leads to a significant and dose-dependent reduction in the uptake of various amino acids. The following tables summarize the quantitative data on the normalized uptake of a panel of amino acids in HEK-293 cells following exposure to V-9302 at its IC50 for glutamine inhibition (10 µM) and at a tenfold higher concentration (100 µM).
Table 1: Normalized Amino Acid Uptake in HEK-293 Cells at 10 µM this compound [1]
| Amino Acid | Normalized Uptake (relative to vehicle) |
| Glutamine (Q) | Significantly Reduced |
| Alanine (A) | Significantly Reduced |
| Serine (S) | Significantly Reduced |
| Cysteine (C) | Significantly Reduced |
| Threonine (T) | Significantly Reduced |
| Leucine (L) | Moderately Reduced |
| Isoleucine (I) | Moderately Reduced |
| Valine (V) | Moderately Reduced |
| Methionine (M) | Moderately Reduced |
| Phenylalanine (F) | Minimally Affected |
| Tyrosine (Y) | Minimally Affected |
| Tryptophan (W) | Minimally Affected |
| Glycine (G) | Minimally Affected |
| Proline (P) | Minimally Affected |
| Asparagine (N) | Minimally Affected |
| Histidine (H) | Minimally Affected |
| Arginine (R) | Minimally Affected |
| Lysine (K) | Minimally Affected |
| Aspartate (D) | Minimally Affected |
| Glutamate (E) | Minimally Affected |
Table 2: Normalized Amino Acid Uptake in HEK-293 Cells at 100 µM this compound [1]
| Amino Acid | Normalized Uptake (relative to vehicle) |
| Glutamine (Q) | Strongly Reduced |
| Alanine (A) | Strongly Reduced |
| Serine (S) | Strongly Reduced |
| Cysteine (C) | Strongly Reduced |
| Threonine (T) | Strongly Reduced |
| Leucine (L) | Significantly Reduced |
| Isoleucine (I) | Significantly Reduced |
| Valine (V) | Significantly Reduced |
| Methionine (M) | Significantly Reduced |
| Phenylalanine (F) | Moderately Reduced |
| Tyrosine (Y) | Moderately Reduced |
| Tryptophan (W) | Moderately Reduced |
| Glycine (G) | Moderately Reduced |
| Proline (P) | Moderately Reduced |
| Asparagine (N) | Moderately Reduced |
| Histidine (H) | Minimally Affected |
| Arginine (R) | Minimally Affected |
| Lysine (K) | Minimally Affected |
| Aspartate (D) | Minimally Affected |
| Glutamate (E) | Minimally Affected |
Signaling Pathways Modulated by this compound
The disruption of amino acid homeostasis by V-9302 triggers a complex network of intracellular signaling pathways. The primary and most well-documented consequence is the inhibition of the mTORC1 pathway, a central regulator of cell growth and proliferation. Furthermore, the resulting amino acid stress activates the GCN2/ATF4 pathway, a key component of the integrated stress response. The accumulation of reactive oxygen species (ROS) also initiates downstream signaling cascades.
Experimental Protocols
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the inhibition of amino acid transport by V-9302.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., HEK-293, cancer cell lines) to 80-90% confluency in 24-well plates.
-
Wash: Gently wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Inhibitor and Substrate Incubation: Add transport buffer containing a radiolabeled amino acid (e.g., [³H]-Glutamine) and varying concentrations of this compound. For ASCT2-specific measurements, include an inhibitor of other transporters like 2-amino-2-norbornanecarboxylic acid (BCH) to block system L activity.[2]
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each well and express the results as a percentage of the vehicle-treated control.
Western Blot Analysis of mTOR Pathway Components
This protocol details the detection of key phosphorylated proteins in the mTOR signaling pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6, S6, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
In Vivo Xenograft Tumor Growth Study
This protocol outlines the evaluation of V-9302's anti-tumor efficacy in a preclinical mouse model.
Methodology:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle and administer it to the treatment group (e.g., daily via intraperitoneal injection). The control group receives the vehicle alone.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumors can be further processed for immunohistochemistry (e.g., for cleaved caspase-3, pS6) or Western blot analysis.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating the effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of amino acid homeostasis in cancer metabolism. Its ability to potently inhibit key amino acid transporters disrupts cellular nutrient sensing and triggers multiple downstream signaling pathways, ultimately leading to reduced cell viability and tumor growth. The conflicting reports on its target specificity, however, necessitate careful experimental design and interpretation of results. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to explore the multifaceted effects of V-9302 and its potential as a therapeutic agent.
References
An In-depth Technical Guide on the Role of V-9302 Hydrochloride in Modulating Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), a key transporter of glutamine in cancer cells.[1][2][3] By competitively inhibiting glutamine uptake, V-9302 induces metabolic stress, leading to a cascade of cellular responses including the modulation of autophagy. This technical guide provides a comprehensive overview of the mechanism of action of V-9302, its impact on autophagic pathways, and the downstream consequences for cancer cell survival and anti-tumor immunity. Detailed experimental protocols and quantitative data from preclinical studies are presented to support researchers in their evaluation and application of this compound.
Introduction: Targeting Glutamine Metabolism in Oncology
Cancer cells exhibit a reprogrammed metabolism characterized by an increased dependence on certain nutrients, a phenomenon known as "metabolic addiction." Glutamine is one such nutrient, serving as a crucial substrate for biosynthesis, energy production, and maintaining redox balance.[1][3] The alanine-serine-cysteine transporter, type-2 (ASCT2), encoded by the SLC1A5 gene, is the primary transporter of glutamine in many cancer types, and its elevated expression is often linked to poor survival.[1]
This compound was developed as a competitive antagonist of ASCT2 to exploit this dependency.[1][4] By blocking the primary route of glutamine entry into cancer cells, V-9302 effectively starves them of a critical nutrient, leading to attenuated growth, increased oxidative stress, and cell death.[1][5] A notable consequence of this induced metabolic stress is the profound modulation of autophagy, a cellular recycling process with a complex, context-dependent role in cancer.
Mechanism of Action of V-9302
V-9302's primary mechanism is the competitive inhibition of ASCT2, thereby blocking transmembrane glutamine flux.[1][6] This action has several immediate downstream effects:
-
Amino Acid Deprivation: The blockade of glutamine import disrupts intracellular amino acid homeostasis.[7]
-
mTOR Signaling Inhibition: The lack of sufficient amino acids, particularly glutamine, leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is evidenced by decreased phosphorylation of downstream mTOR effectors like the S6 ribosomal protein (pS6).[1][5]
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By depleting intracellular glutamine, V-9302 impairs GSH synthesis, leading to an increase in oxidized glutathione (GSSG) and reactive oxygen species (ROS).[1][5][8]
While V-9302 is potent against ASCT2, some studies suggest it may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its potent anti-tumor effects.[2][9]
V-9302-Mediated Modulation of Autophagy
A consistent observation across multiple cancer cell lines is that V-9302 treatment induces autophagy.[1][8] Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially during periods of nutrient starvation. The induction of autophagy by V-9302 is considered a pro-survival response by cancer cells to the metabolic stress caused by glutamine deprivation.[1][5]
The key molecular events linking V-9302 to autophagy are:
-
Metabolic Stress: Inhibition of glutamine transport serves as a potent starvation signal.
-
ROS Accumulation: The increase in intracellular ROS acts as a key signaling molecule that can trigger autophagy.[8][10]
-
AMPK/mTOR Pathway Regulation: Nutrient and energy depletion activates AMP-activated protein kinase (AMPK) while inhibiting the mTOR complex 1 (mTORC1).[11] Activated AMPK and inhibited mTORC1 are canonical triggers for the initiation of autophagy.
-
Autophagosome Formation: This signaling cascade leads to the formation of autophagosomes, characterized by the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipid-conjugated, membrane-bound form (LC3-II).[8] The increased levels of LC3-II are a hallmark of autophagy induction.[1][8]
Signaling Pathway Diagram
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: V-9302 Hydrochloride In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
V-9302 hydrochloride is a small molecule inhibitor primarily targeting the amino acid transporter ASCT2 (SLC1A5), which is crucial for the uptake of glutamine in many cancer cells.[1][2][3][4][5][6] By competitively blocking glutamine transport, V-9302 disrupts cellular amino acid homeostasis, leading to attenuated cancer cell growth, induction of apoptosis, and increased oxidative stress.[1][2][3] These effects make V-9302 a compound of interest in oncology research. This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric and luminescent-based assays.
Mechanism of Action:
V-9302 primarily functions by inhibiting the ASCT2 transporter, thus blocking the cellular uptake of glutamine. This disruption of glutamine metabolism has downstream effects on the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1] Specifically, treatment with V-9302 has been shown to decrease the phosphorylation of key mTOR pathway components like S6 and Akt.[1][2] It is worth noting that some studies suggest V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its anti-tumor effects.[1][5][7]
Signaling Pathway Diagram:
Caption: this compound inhibits glutamine uptake via the ASCT2 transporter, leading to downstream inhibition of the mTOR signaling pathway and subsequent effects on cell growth and apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines. IC50 and EC50 values represent the concentration of the compound required to inhibit 50% of cell viability or effect, respectively.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (µM) | Reference |
| HEK-293 | Human Embryonic Kidney | Glutamine Uptake | 9.6 | [3][4][5][6] |
| Human Colorectal Cancer (Panel of 4) | Colorectal Cancer | ATP-dependent viability | 9-15 | [1][6] |
| MCF-7 | Breast Cancer | Cytotoxicity (MTT) | 4.68 | [8] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity (MTT) | 19.19 | [8] |
| KCR | Breast Cancer (Pgp-overexpressing) | Cytotoxicity (MTT) | No cytotoxic activity | [8] |
| MCF-7 | Breast Cancer | Antiproliferative (MTT) | 2.73 | [8] |
Experimental Protocols
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell viability by measuring the intracellular ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well white, opaque-walled microplates
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader with luminescence detection capabilities
-
Sterile pipette tips and reagent reservoirs
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of V-9302 in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of V-9302 or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1] The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[1]
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the ATP detection reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the media-only control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the normalized viability data against the log of the V-9302 concentration and fit a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the prepared V-9302 dilutions or vehicle control to the wells.
-
-
Incubation:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: General experimental workflow for determining cell viability following treatment with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 8. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. MTT assay protocol | Abcam [abcam.com]
Determining V-9302 Hydrochloride IC50 Values in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5).[1][2][3] ASCT2 is a key transporter of glutamine, an amino acid crucial for the growth and survival of many cancer cells.[1][4] By competitively inhibiting glutamine uptake, V-9302 disrupts cellular amino acid homeostasis, leading to attenuated cancer cell growth, induction of cell death, and increased oxidative stress.[1][2][4] Pharmacological blockade of ASCT2 with V-9302 has demonstrated anti-tumor efficacy in preclinical models, making it a compound of significant interest in cancer research.[3][4] Some evidence also suggests that V-9302 may impact other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its metabolic impact.[1][5][6]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines using common cell viability assays. The IC50 value is a critical parameter for evaluating the potency of a compound and comparing its efficacy across different cellular contexts.[7][8]
Data Presentation: this compound IC50/EC50 Values
The following table summarizes publicly available IC50 and EC50 values for V-9302 in different cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and incubation time. Researchers should use this table as a reference and determine the IC50 for their specific cell line of interest experimentally.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (µM) | Reference |
| HEK-293 | Human Embryonic Kidney | [3H]-glutamine uptake | 9.6 (IC50) | [2][3][9][10] |
| C6 | Rat Glioma | [3H]-glutamine uptake | 9 (IC50) | [2] |
| HCT-116 | Colorectal Cancer | Cell Viability | ~9-15 (EC50) | [1] |
| HT29 | Colorectal Cancer | Cell Viability | ~9-15 (EC50) | [1] |
| Colo-205 | Colorectal Cancer | Cell Viability | Not specified, but active | [1] |
| HCC1806 | Breast Cancer | Cell Viability | ~10-15 (EC50) | [1] |
| MD-231 | Breast Cancer | Cell Viability | ~10-15 (EC50) | [1] |
| T47D | Breast Cancer | Cell Viability | ~15-20 (EC50) | [1] |
| MCF7 | Breast Cancer | Cell Viability | >25 (EC50) | [1] |
Signaling Pathway and Experimental Workflow
V-9302 Mechanism of Action
V-9302 primarily targets the ASCT2 transporter, inhibiting the influx of glutamine into the cell. This disruption of glutamine metabolism has several downstream consequences, including the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][4]
V-9302 inhibits glutamine uptake via the ASCT2 transporter, leading to mTOR pathway inhibition.
General Experimental Workflow for IC50 Determination
The process of determining the IC50 value for V-9302 involves several key steps, from initial cell culture to final data analysis.
A generalized workflow for determining the IC50 value of V-9302.
Experimental Protocols
Below are detailed protocols for two common cell viability assays used to determine IC50 values. It is crucial to optimize seeding density and incubation times for each specific cell line to ensure that cells in the control wells are in the logarithmic growth phase at the end of the assay.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[11]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm or 570 nm[12][13]
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired concentration (typically 2,000-5,000 cells/well, to be optimized).[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of V-9302 in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest V-9302 concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of V-9302.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution to each well.[12]
-
Incubate the plate for an additional 4 hours at 37°C.[12]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.[12]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each V-9302 concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the V-9302 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15] The luminescent signal is proportional to the amount of ATP present.[14]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates (white or black)[1]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates. A typical seeding density is 2,000-5,000 cells per well.[1]
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.[16][17]
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.[16][17]
-
After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[16][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each V-9302 concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the V-9302 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for determining the IC50 values of this compound in various cell lines. Accurate and reproducible IC50 determination is essential for understanding the potency of this compound and for its continued investigation as a potential anti-cancer therapeutic. Researchers should carefully optimize the assay conditions for their specific cell lines to ensure reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 6. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
V-9302 Hydrochloride: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a small molecule inhibitor investigated for its anti-tumor properties. It primarily targets cancer cell metabolism by disrupting amino acid transport.[1][2] Initially identified as a potent and selective antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a key glutamine transporter, V-9302 has been shown to attenuate cancer cell growth, induce cell death, and increase oxidative stress in preclinical models.[1][2][3] Further research suggests that its mechanism may also involve the inhibition of other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), leading to a broader disruption of amino acid homeostasis in cancer cells.[1][4] This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, based on available preclinical data.
Mechanism of Action and Signaling Pathway
V-9302 competitively inhibits the transmembrane flux of glutamine by targeting amino acid transporters like ASCT2, which are frequently overexpressed in cancer cells and are crucial for their growth and survival.[1] The blockade of glutamine uptake by V-9302 induces a cascade of downstream cellular events:
-
Inhibition of mTOR Signaling: Glutamine is essential for the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. V-9302 treatment leads to decreased phosphorylation of key mTOR pathway components such as S6 and Akt.[1][2]
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[3]
-
Induction of Apoptosis and Autophagy: The metabolic stress induced by glutamine deprivation can lead to programmed cell death (apoptosis), as evidenced by increased levels of cleaved caspase-3.[2] Additionally, V-9302 can induce autophagy, a cellular self-degradation process, as a response to nutrient starvation.[3][5]
Data Presentation: In Vivo Efficacy in Mouse Xenograft Models
The following table summarizes the quantitative data from various preclinical studies using this compound in mouse xenograft models.
| Cell Line | Cancer Type | Mouse Strain | V-9302 Dose | Administration Route & Schedule | Treatment Duration | Outcome | Reference |
| HCT-116 | Colorectal Cancer | Athymic Nude | 75 mg/kg | Intraperitoneal (i.p.), Daily | 21 days | Prevented tumor growth; Decreased pS6 and increased cleaved caspase-3 in tumors.[2] | [2] |
| HT29 | Colorectal Cancer | Athymic Nude | 75 mg/kg | Intraperitoneal (i.p.), Daily | 21 days | Prevented tumor growth; Decreased pS6 and increased cleaved caspase-3 in tumors.[2] | [2] |
| HCC1806 | Breast Cancer | Athymic Nude | 75 mg/kg | Intraperitoneal (i.p.), Daily | 10 days | Tumor growth arrest; Elevated LC3B and cleaved caspase-3, decreased pAKT and pS6.[2] | [2] |
| Colo-205 | Colorectal Cancer | Athymic Nude | 75 mg/kg | Intraperitoneal (i.p.), Daily | 10 days | V-9302-dependent tumor growth arrest.[2] | [2] |
| SNU398 | Liver Cancer | BALB/c Nude | 30 mg/kg (in combination with CB-839) | Intraperitoneal (i.p.) | 20 days | Strong growth inhibition in combination, modest effect as a single agent.[6] | [6] |
| MHCC97H | Liver Cancer | BALB/c Nude | 30 mg/kg (in combination with CB-839) | Intraperitoneal (i.p.) | 15 days | Strong growth inhibition in combination, modest effect as a single agent.[6] | [6] |
| 4T1.2 | Mouse Breast Cancer | BALB/c | Not specified (co-delivered with 2-Deoxyglucose) | Intravenous (i.v.) | Not specified | Enhanced antitumor efficacy in a syngeneic model.[7] | [7] |
Experimental Protocols
General Workflow for In Vivo Xenograft Study
Detailed Protocol for V-9302 Administration in a Mouse Xenograft Model
This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of this compound in a cell line-derived xenograft (CDX) mouse model.[1]
1. Animal Model and Husbandry
-
Animal Strain: Immunodeficient mice (e.g., athymic nude mice or NOD-scid gamma mice), 6-8 weeks old.[1]
-
Housing: House animals in a sterile environment (e.g., individually ventilated cages) with access to irradiated food and acidified water ad libitum.[8]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
2. Cell Preparation and Tumor Implantation
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT-116, HT29) under standard conditions in their recommended growth medium.[1]
-
Cell Harvesting: Harvest cells during their exponential growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cells in a suitable medium for injection. A 1:1 mixture of sterile PBS and Matrigel is often used to support initial tumor growth.[1] The final cell concentration should be between 5-10 x 10^6 cells per 100 µL.[1]
-
Tumor Implantation:
3. Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors become palpable, measure the length and width using digital calipers 2-3 times per week.[1][8]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[8]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=5-10 mice per group).[1][2][8]
4. This compound Preparation and Administration
-
Drug Preparation:
-
This compound can be formulated in a vehicle suitable for intraperitoneal injection. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1][6]
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% ddH2O has been described.[10]
-
Prepare the formulation fresh daily.
-
-
Dosage and Administration:
5. Efficacy Monitoring and Endpoint
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess treatment efficacy and monitor for toxicity.[1]
-
Endpoint: The study can be concluded after a predefined period (e.g., 21 days) or when tumors in the control group reach a specific size.[1][2]
-
Tissue Collection: At the end of the study, euthanize the mice according to IACUC guidelines. Excise the tumors and record their weights.[1]
-
Downstream Analysis: Tumors can be flash-frozen in liquid nitrogen for biochemical analysis (e.g., Western blotting) or fixed in formalin for histopathological analysis (e.g., immunohistochemistry for biomarkers like pS6 and cleaved caspase-3).[1][2]
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this novel metabolic inhibitor. Careful adherence to established methodologies and ethical guidelines is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 5. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Combination Therapy of V-9302 Hydrochloride with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a first-in-class competitive small molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5), a primary transporter of the amino acid glutamine in many cancer types.[1][2] Given the heightened dependence of various tumors on glutamine for metabolic processes, V-9302 presents a targeted therapeutic strategy.[1][3] Pharmacological blockade of ASCT2 with V-9302 has been shown to inhibit cancer cell growth, induce cell death, and increase oxidative stress in preclinical models.[1][4] This document provides detailed application notes and experimental protocols for the combination of this compound with other anticancer agents to explore synergistic therapeutic effects.
Mechanism of Action of V-9302
V-9302 selectively targets ASCT2, competitively inhibiting glutamine uptake into cancer cells.[5] This leads to a cascade of downstream effects:
-
Metabolic Stress: Deprivation of glutamine, a key substrate for the tricarboxylic acid (TCA) cycle and glutathione (B108866) (GSH) synthesis, leads to metabolic stress.[1][2]
-
Inhibition of mTOR Signaling: Reduced intracellular amino acid levels lead to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is evidenced by decreased phosphorylation of downstream effectors like S6 ribosomal protein.[1][2]
-
Increased Oxidative Stress: The depletion of glutamine hinders the synthesis of the antioxidant glutathione, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][6]
-
Induction of Apoptosis and Autophagy: V-9302 treatment has been shown to induce apoptosis (programmed cell death) and autophagy, a cellular recycling process, in cancer cells.[1][2]
Combination Therapy Rationales
The metabolic reprogramming induced by V-9302 provides a strong rationale for combination therapies to achieve synergistic anticancer effects.
-
Dual Blockade of Glutamine Metabolism (with CB-839): Combining V-9302 with a glutaminase (B10826351) (GLS) inhibitor like CB-839 targets two distinct nodes in the glutamine metabolism pathway. This dual blockade leads to a more profound depletion of glutathione, a significant increase in ROS levels, and enhanced apoptosis in cancer cells.[6][7]
-
Targeting Glucose and Glutamine Metabolism (with 2-Deoxyglucose): Many cancer cells exhibit metabolic plasticity, potentially compensating for glutamine deprivation by upregulating glycolysis. Co-administration of V-9302 with a glycolysis inhibitor like 2-Deoxyglucose (2-DG) can simultaneously block both major metabolic pathways, leading to a synergistic cytotoxic effect.[8][9]
-
Inhibition of Pro-Survival Autophagy (with Autophagy Inhibitors): V-9302 induces autophagy, which can act as a pro-survival mechanism for cancer cells under metabolic stress. Combining V-9302 with an autophagy inhibitor, such as chloroquine, can block this survival pathway and enhance cell death.[4]
-
Enhancing Immunotherapy (with Anti-PD-1): V-9302 has been shown to increase the infiltration and activation of CD8+ T cells within the tumor microenvironment.[1] This suggests a potential synergistic effect when combined with immune checkpoint inhibitors like anti-PD-1 antibodies, potentially sensitizing "cold" tumors to immunotherapy.[1][10]
-
Combination with Standard Chemotherapy: V-9302 has demonstrated synergistic interactions with standard chemotherapeutic agents like doxorubicin (B1662922) in breast cancer cell lines.[11]
Data Presentation
In Vitro Efficacy of V-9302 Monotherapy
| Cell Line | Cancer Type | IC50 / EC50 (µM) |
| HEK-293 | Embryonic Kidney | 9.6 (IC50)[5] |
| HCT-116 | Colorectal Cancer | ~9-15 (EC50)[3] |
| HT29 | Colorectal Cancer | ~9-15 (EC50)[3] |
| Colo-205 | Colorectal Cancer | ~9-15 (EC50)[3] |
| SW620 | Colorectal Cancer | ~9-15 (EC50)[3] |
| HCC1806 | Breast Cancer | <10 (EC50)[3] |
| T47D | Breast Cancer | ~15-20 (EC50)[3] |
| MCF7 | Breast Cancer | >25 (EC50)[3] |
| H1299 | Lung Cancer | ~20-25 (EC50)[3] |
| A549 | Lung Cancer | >25 (EC50)[3] |
| H460 | Lung Cancer | >25 (EC50)[3] |
In Vivo Efficacy of V-9302 Combination Therapies
| Cancer Model | Combination | Dosing | Outcome |
| Liver Cancer Xenografts (SNU398, MHCC97H) | V-9302 + CB-839 | 30 mg/kg each, i.p., daily | Strong synergistic tumor growth inhibition[5][7] |
| Breast Cancer Syngeneic Model (4T1) | V-9302 + 2-DG (in POEG-p-2DG micelles) | i.v. injection | Most effective tumor growth inhibition compared to single agents or free drug combination[9] |
| Breast Cancer Syngeneic Models (EO771, 4T1) | V-9302 + anti-PD-1 | V-9302 i.p.; anti-PD-1 i.p. | Significantly inhibited tumor growth and enhanced apoptosis[1][10] |
| Colorectal Cancer Xenografts (HCT-116, HT29) | V-9302 + Chloroquine | N/A (In vitro data) | Further decreased cell viability compared to single agents[4] |
Mandatory Visualizations
Caption: V-9302 inhibits ASCT2-mediated glutamine uptake, leading to mTOR pathway inhibition, increased ROS, apoptosis, and autophagy.
Caption: A generalized workflow for evaluating the efficacy of V-9302 combination therapies in vitro and in vivo.
Experimental Protocols
ATP-Dependent Cell Viability Assay
Objective: To assess the effect of V-9302, alone or in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well white, opaque-walled microplates
-
Complete culture medium
-
This compound
-
Combination agent (e.g., CB-839, 2-DG)
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[3]
-
Compound Preparation: Prepare serial dilutions of V-9302 and the combination agent in culture medium.
-
Treatment: Add the desired concentrations of V-9302, the combination agent, or the combination of both to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP detection reagent to each well.[3]
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, indicating the number of viable cells.[3]
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by V-9302 combination therapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with V-9302, the combination agent, or the combination for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular ROS levels following treatment.
Materials:
-
Cancer cell line of interest
-
This compound and combination agent
-
ROS detection reagent (e.g., CM-H2DCFDA)
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Cell Treatment: Treat cells with V-9302, the combination agent, or the combination for the desired time.
-
Labeling: Wash the cells with PBS and then incubate with the ROS detection reagent (e.g., 5 µM CM-H2DCFDA) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Analysis: Wash the cells again with PBS. Measure the fluorescence intensity using a flow cytometer (Ex/Em ~495/529 nm) or a fluorescence plate reader.[12] An increase in fluorescence indicates higher levels of intracellular ROS.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by V-9302 combination therapy.
Materials:
-
Treated cell lysates or tumor homogenates
-
Primary antibodies (e.g., anti-pS6, anti-S6, anti-LC3B, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of V-9302 combination therapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
This compound
-
Combination agent
-
Vehicle for injection (e.g., DMSO, PEG300, Tween80, saline)[13]
Protocol:
-
Cell Preparation and Implantation: Culture the desired cancer cell line and resuspend cells in a suitable medium (e.g., PBS and Matrigel mixture). Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomize mice into treatment groups.
-
Drug Administration: Prepare V-9302 and the combination agent in a suitable vehicle. Administer the drugs via the desired route (e.g., intraperitoneal injection) at the specified doses and schedule (e.g., daily for 21 days).[4][5]
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for biomarkers like pS6 and cleaved caspase-3, or Western blotting.[4]
Conclusion
This compound, as a potent and selective inhibitor of the glutamine transporter ASCT2, holds significant promise as an anticancer agent. Its mechanism of action, centered on inducing metabolic stress, provides a strong rationale for its use in combination with other anticancer therapies. The protocols outlined in this document provide a framework for researchers to investigate and validate the synergistic potential of V-9302 in various cancer models, with the ultimate goal of developing more effective treatment strategies for patients.
References
- 1. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. assaygenie.com [assaygenie.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Assessing Glutamine Uptake Inhibition by V-9302 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for various biosynthetic pathways and for maintaining redox homeostasis. The transport of glutamine into cancer cells is primarily mediated by the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2), also known as SLC1A5.[1][2][3][4][5] Consequently, targeting glutamine uptake by inhibiting ASCT2 represents a promising therapeutic strategy in oncology.[3][5][6]
V-9302 hydrochloride is a potent and selective small molecule competitive antagonist of the ASCT2 transporter.[1][2][4][7][8] By blocking the transmembrane flux of glutamine, V-9302 has been shown to attenuate cancer cell growth, induce cell death, and increase oxidative stress in preclinical models.[1][2][3] These application notes provide detailed protocols for assessing the inhibitory effect of V-9302 on glutamine uptake and its downstream cellular consequences.
Mechanism of Action
V-9302 competitively inhibits the ASCT2 transporter, thereby blocking the uptake of glutamine into the cell.[1][7][9] This disruption of glutamine import leads to a cascade of downstream effects, most notably the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][9] The reduced intracellular glutamine levels impact cellular amino acid homeostasis, leading to decreased phosphorylation of key mTOR pathway components such as S6 and Akt.[3][9] Some studies also suggest that V-9302 may affect other amino acid transporters, including SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its anti-tumor activity.[2][8][9][10]
Figure 1: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of V-9302 across various cancer cell lines.
Table 1: IC50 Values for ASCT2-mediated Glutamine Uptake Inhibition
| Cell Line | IC50 (µM) | Assay Method | Reference |
| HEK-293 | 9.6 | [3H]-Glutamine Uptake | [1][2][4][7][8] |
| Rat C6 | 9 | [3H]-Glutamine Uptake | [1][2] |
Table 2: Anti-proliferative Activity of V-9302
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay Method | Incubation Time (hrs) | Reference |
| A549 | Lung Cancer | 20.46 | MTT Assay | 72 | [1] |
| Colorectal Cancer Cell Lines (unspecified) | Colorectal Cancer | ~9 - 15 | Not specified | Not specified | [7][9] |
| MCF-7 | Breast Cancer | 4.68 (cytotoxic) | MTT Assay | Not specified | [11] |
| MCF-7 | Breast Cancer | 2.73 (antiproliferative) | MTT Assay | 72 | [11] |
| MDA-MB-231 | Breast Cancer | 19.19 | MTT Assay | Not specified | [11] |
Experimental Protocols
In Vitro Glutamine Uptake Assay
This protocol details the measurement of glutamine uptake in cancer cells and the assessment of its inhibition by this compound using a radiolabeled glutamine substrate.
Figure 2: Workflow for the in vitro glutamine uptake assay.
Materials:
-
Cancer cell line of interest (e.g., HEK-293, A549)
-
Complete culture medium
-
96-well cell culture plates (white, opaque-walled for scintillation counting)
-
This compound
-
Vehicle control (e.g., DMSO)
-
[3H]-L-glutamine
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.
-
Glutamine Uptake: Add [3H]-L-glutamine to each well (final concentration typically 0.3 µCi/mL) and incubate for 15 minutes at 37°C.[12]
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular radiolabeled glutamine.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial containing an appropriate volume of scintillation cocktail.
-
Data Acquisition: Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis: Normalize the scintillation counts to the protein concentration of each well (optional, can be determined from a parallel plate). Calculate the percent inhibition of glutamine uptake for each concentration of V-9302 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the V-9302 concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[9] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 or EC50 value by plotting the percentage of viability against the log of the V-9302 concentration.
Western Blotting for mTOR Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-Akt, anti-Akt, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of V-9302 or vehicle for the specified duration (e.g., 24-48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status in V-9302-treated cells to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the role of glutamine metabolism in cancer. The protocols outlined in these application notes provide a framework for assessing the inhibitory activity of V-9302 on glutamine uptake and its downstream effects on cell viability and signaling pathways. These assays are essential for characterizing the mechanism of action of V-9302 and for identifying cancer types that are most sensitive to the inhibition of glutamine transport.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 7. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Glutamine Addiction in Tumors Using V-9302 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using V-9302 hydrochloride, a potent small-molecule inhibitor of amino acid transport, for investigating glutamine addiction in cancer. This document details the mechanism of action, protocols for key experiments, and expected outcomes, supported by preclinical data.
Introduction
Glutamine is a critical nutrient for many cancer cells, supporting biosynthesis, energy metabolism, and redox balance. This dependency, often termed "glutamine addiction," presents a promising therapeutic target. This compound has emerged as a valuable tool to probe this vulnerability. It is a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5), which is frequently overexpressed in various cancers and is a primary transporter of glutamine.[1][2] By inhibiting glutamine uptake, V-9302 induces metabolic stress, leading to reduced cancer cell growth, increased cell death, and elevated oxidative stress.[2][3][4]
While V-9302 is widely characterized as an ASCT2 inhibitor, some research suggests it may also affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially contributing to its anti-tumor activity by causing a broader disruption of amino acid homeostasis.[1][5] This multifaceted impact makes V-9302 a compelling agent for studying the complexities of tumor metabolism.
Mechanism of Action
V-9302 competitively inhibits the transmembrane flux of glutamine by targeting ASCT2.[1][2] This blockade of glutamine uptake initiates a cascade of downstream cellular events:
-
Inhibition of mTOR Signaling: Glutamine is essential for the activation of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[1][6] V-9302 treatment has been shown to decrease the phosphorylation of key mTOR pathway components like S6 and Akt.[1]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By limiting glutamine availability, V-9302 can deplete GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[2][7]
-
Induction of Cell Death and Autophagy: The metabolic stress induced by glutamine deprivation can trigger apoptosis (programmed cell death).[2][7] Additionally, cells may initiate autophagy as a pro-survival response to nutrient starvation.[7][8]
-
Attenuation of Cell Growth and Proliferation: By depriving cancer cells of a key nutrient, V-9302 curtails their ability to grow and proliferate.[2][4]
Data Presentation
In Vitro Efficacy of V-9302
The anti-proliferative and cytotoxic effects of V-9302 have been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values can vary depending on the cancer subtype.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| HEK-293 | Human Embryonic Kidney | IC50: 9.6 | [2][4] |
| Colorectal Cancer Cell Lines (unspecified) | Colorectal Cancer | EC50: ~9-15 | [1][2] |
| HCT-116 | Colorectal Cancer | - | [2] |
| HT29 | Colorectal Cancer | - | [2] |
| HCC1806 | Breast Cancer | - | [9] |
| MCF-7 | Breast Cancer | - | [8] |
| BT-474 | Breast Cancer | - | [8] |
Note: Specific IC50/EC50 values for all cell lines are not consistently reported across the literature. The table reflects the available data.
In Vivo Efficacy of V-9302
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of V-9302 in inhibiting tumor growth.
| Animal Model | Cancer Cell Line | V-9302 Dosage | Treatment Duration | Outcome | Reference |
| Athymic nude mice | HCT-116 | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth | [2][4] |
| Athymic nude mice | HT29 | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth | [4][7] |
| BALB/c nude mice | SNU398 | 30 mg/kg, i.p. (in combination) | 20 days | Strong growth inhibition | [4][10] |
| BALB/c nude mice | MHCC97H | 30 mg/kg, i.p. (in combination) | 15 days | Strong growth inhibition | [4][10] |
| Not specified | Not specified | 50 mg/kg, i.p. | 5 days | Markedly reduced tumor growth | [4][10] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine Addiction and Therapeutic Strategies in Lung Cancer [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
V-9302 hydrochloride for inducing metabolic stress in cancer research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a potent small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), a primary transporter of glutamine in many cancer cells.[1][2] By competitively inhibiting glutamine uptake, V-9302 induces significant metabolic stress, leading to attenuated cancer cell growth, increased cell death, and heightened oxidative stress.[1][3] These characteristics make V-9302 a valuable tool for investigating the role of glutamine metabolism in cancer and for preclinical evaluation of metabolic inhibitors as therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Introduction
Cancer cells exhibit a reprogrammed metabolism characterized by an increased dependence on nutrients like glutamine to support rapid proliferation and survival.[2] Glutamine serves as a crucial substrate for biosynthesis, a key element in cell signaling, and a precursor for the major cellular antioxidant, glutathione (B108866) (GSH).[1][2] The elevated expression of the glutamine transporter ASCT2 is a common feature in various cancers, including those of the lung, breast, and colon, and is often associated with poor prognosis.[1] Pharmacological inhibition of ASCT2 with V-9302 presents a targeted approach to disrupt cancer cell metabolism, making it a subject of extensive preclinical research.[1] While primarily recognized as an ASCT2 inhibitor, some studies suggest that V-9302 may also affect other amino acid transporters, such as SNAT2 and LAT1, which could contribute to its overall anti-tumor activity by further disrupting amino acid homeostasis.[4][5]
Mechanism of Action
This compound acts as a competitive antagonist of transmembrane glutamine flux.[3] By binding to the ASCT2 transporter, it blocks the uptake of glutamine into cancer cells.[1] This disruption of glutamine import initiates a cascade of downstream cellular events:
-
Inhibition of Cell Growth and Proliferation: Depriving cancer cells of a vital nutrient attenuates their ability to grow and divide.[2]
-
Induction of Cell Death: The metabolic stress resulting from glutamine starvation can lead to apoptosis.[2]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a key antioxidant. By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[2]
-
Modulation of Signaling Pathways: V-9302 treatment has been shown to downregulate the mTOR signaling pathway, a central regulator of cell growth that is sensitive to amino acid availability. This is often observed through the decreased phosphorylation of downstream effectors like S6.[2][4]
-
Induction of Autophagy: As a survival response to nutrient deprivation, V-9302 can induce autophagy.[2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [1][3] |
| C6 (rat) | 9 µM | [6] | |
| EC50 (Cell Viability) | Colorectal Cancer Cell Lines | ~9-15 µM | [4] |
| Effective Concentration | HCC1806 | 25 µM (for autophagy studies) | [6] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |
| Athymic Nude Mice | HCT-116 & HT29 Xenografts | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [1][3] |
| BALB/c Nude Mice | SNU398 & MHCC97H Xenografts | 30 mg/kg (i.p.) with CB-839 | 15-20 days | Strong growth inhibition | [3][7] |
| Mouse Model | Not Specified | 50 mg/kg/day (i.p.) | 5 days | Markedly reduced tumor growth | [3] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol assesses the effect of V-9302 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well white, opaque-walled microplates
-
Culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[4]
-
Incubate for 24 hours at 37°C and 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of V-9302 in culture medium.
-
Add the desired concentrations of V-9302 or vehicle control to the respective wells.[4]
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Viability Assessment: Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the relative number of viable cells.
Glutamine Uptake Assay
This protocol measures the inhibition of glutamine uptake by V-9302.
Materials:
-
Cancer cell line of interest
-
24-well plates
-
Culture medium
-
This compound
-
[3H]-Glutamine
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluency.
-
Compound Treatment: Treat cells with varying concentrations of V-9302 or vehicle control for a specified time (e.g., 15 minutes).[6]
-
Glutamine Uptake: Add [3H]-Glutamine to each well and incubate for a short period (e.g., 15 minutes).
-
Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular [3H]-Glutamine.
-
Lysis: Lyse the cells with a suitable lysis buffer.
-
Measurement: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of [3H]-Glutamine uptake.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of V-9302 on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for pS6, S6, pERK, ERK, ASCT2)[6]
-
Secondary antibodies
-
Chemiluminescence reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with V-9302 at the desired concentration and duration.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detection: Add chemiluminescence reagent and visualize the protein bands using an imaging system.
Visualizations
Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting downstream metabolic and signaling pathways.
Caption: General experimental workflow for evaluating V-9302 in cancer research.
Conclusion
This compound is a valuable research tool for inducing metabolic stress in cancer cells through the inhibition of glutamine transport. Its ability to disrupt key metabolic and signaling pathways provides a powerful means to study the reliance of cancer cells on glutamine and to explore the therapeutic potential of targeting cancer metabolism. The protocols and data presented here offer a comprehensive guide for researchers utilizing V-9302 in their cancer research endeavors.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Determining Cellular Sensitivity to V-9302 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), encoded by the SLC1A5 gene.[1][2] By competitively inhibiting ASCT2, V-9302 blocks the uptake of glutamine into cells.[3][4] This disruption of glutamine metabolism leads to metabolic stress, increased oxidative stress, inhibition of the mTORC1 signaling pathway, and ultimately, attenuated growth and increased cell death in cancer cells dependent on glutamine.[1][5] These notes provide a summary of cell lines with known sensitivity to V-9302 and detailed protocols for assessing its efficacy.
Data Presentation: Cell Line Sensitivity to this compound
The sensitivity of various human cancer cell lines to V-9302 has been evaluated, with effective concentrations varying by cancer type and specific cell line. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Cancer Type | Cell Line | Assay Type | Incubation Time | IC50 / EC50 (µM) | Reference |
| Breast Cancer | MCF-7 | Cytotoxicity | 72 h | 4.68 | [6] |
| Breast Cancer | MCF-7 | Antiproliferation | 72 h | 2.73 | [6] |
| Breast Cancer | MDA-MB-231 | Cytotoxicity | 72 h | 19.19 | [6] |
| Breast Cancer | HCC1806 | Viability (ATP-based) | 48 h | ~10 - 15 | [7] |
| Breast Cancer | T-47D | Viability (ATP-based) | 48 h | ~15 - 20 | [7] |
| Colorectal Cancer | HCT-116 | Viability (ATP-based) | 48 h | ~9 - 15 | [7][8] |
| Colorectal Cancer | HT29 | Viability (ATP-based) | 48 h | ~9 - 15 | [7][8] |
| Colorectal Cancer | Colo-205 | Viability (ATP-based) | 48 h | ~9 - 15 | [7] |
| Colorectal Cancer | SW620 | Viability (ATP-based) | 48 h | ~9 - 15 | [7] |
| Lung Cancer | H1299 | Viability (ATP-based) | 48 h | ~20 - 25 | [7] |
| Lung Cancer | A549 | Viability (ATP-based) | 48 h | >25 | [7] |
| Lung Cancer | H460 | Viability (ATP-based) | 48 h | >25 | [7] |
| Human Embryonic Kidney | HEK-293 | Glutamine Uptake | 15 min | 9.6 | [1][2][3] |
| Rat Glial | C6 | Glutamine Uptake | 15 min | 9 | [3] |
Note: Sensitivity can be influenced by the specific assay conditions, including cell density and incubation time.
Signaling Pathway of V-9302 Action
Caption: Mechanism of action for this compound.
Experimental Protocols
This section provides a detailed protocol for determining cell viability upon treatment with this compound using a common ATP-dependent luminescence-based assay.
Protocol: ATP-Dependent Cell Viability Assay
This method quantitatively measures adenosine (B11128) triphosphate (ATP), an indicator of metabolically active, viable cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (appropriate for the cell line)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well white, opaque-walled microplates (for luminescence assays)
-
ATP-dependent viability assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Gently warm the solution if needed to ensure complete dissolution. c. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. d. On the day of the experiment, prepare serial dilutions of the V-9302 stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including vehicle controls, should be consistent and typically ≤ 0.1%.
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture. Ensure cell viability is >95%. b. Resuspend the cells in complete culture medium to a final density of 2,000-5,000 cells per 100 µL. Note: The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. c. Seed 100 µL of the cell suspension into each well of a 96-well white-walled plate. d. Include wells with medium only for background luminescence measurement. e. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Treatment: a. After 24 hours, carefully add the prepared V-9302 dilutions (or vehicle control) to the respective wells. b. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
ATP Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the ATP-dependent viability assay reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a microplate reader. b. Subtract the average luminescence value from the "medium only" background wells from all other readings. c. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control using the formula: % Cell Viability = (Luminescence_treated / Luminescence_vehicle_control) x 100 d. Plot the percent viability against the log of the V-9302 concentration and use a non-linear regression analysis to determine the IC50 or EC50 value.
Experimental Workflow Diagram
Caption: Workflow for the ATP-dependent cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for V-9302 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a potent and selective small-molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5), a primary transporter of the amino acid glutamine in many cancer cells.[1][2][3] By competitively inhibiting glutamine uptake, V-9302 disrupts cancer cell metabolism, leading to attenuated cell growth and proliferation, increased oxidative stress, and ultimately, cell death.[1][3][4] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, making it a promising therapeutic agent for oncology research.[1][5][6] These application notes provide detailed information on the dosing and formulation of this compound for in vivo animal studies, along with protocols for efficacy evaluation.
Mechanism of Action
V-9302 targets the ASCT2 transporter, which is often overexpressed in cancer cells and is crucial for their survival and growth.[4][5] The blockade of glutamine influx by V-9302 initiates a cascade of downstream cellular events:
-
Inhibition of mTOR Signaling: Deprivation of glutamine, a key cellular nutrient, disrupts amino acid homeostasis and subsequently downregulates the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is often observed by a decrease in the phosphorylation of downstream targets like S6.[4][5]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By inhibiting glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1][4]
-
Induction of Apoptosis and Autophagy: The metabolic stress induced by glutamine deprivation triggers programmed cell death (apoptosis), evidenced by increased levels of cleaved caspase 3.[1][4] Additionally, V-9302 can induce autophagy, a cellular survival mechanism in response to nutrient starvation, marked by an increase in LC3B.[1][4]
Some evidence also suggests that V-9302 may affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity.[5][7]
Signaling Pathway Diagram
Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
Dosing and Formulation for Animal Studies
Recommended Dosing
The effective dose of this compound can vary depending on the tumor model and study objectives. However, a commonly reported and effective dose in preclinical xenograft models is 75 mg/kg, administered daily via intraperitoneal (i.p.) injection .[1][2]
Formulation Protocol
This compound has poor aqueous solubility.[8] A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure for a 1 mg/mL solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final formulation, mix the components in the following ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
For example, to prepare 1 mL of the final dosing solution:
-
Add 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is a clear and homogenous.
-
Note: Always prepare the formulation fresh before each administration. The stability of V-9302 in this formulation over extended periods has not been extensively reported.
In Vivo Efficacy Study Protocol: Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study to assess the efficacy of V-9302.
Detailed Methodology
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, HT29) in appropriate media and conditions until they reach the exponential growth phase.[1][5]
-
Animal Model: Use immunodeficient mice, such as 6-8 week old female athymic nude mice. Allow for an acclimatization period upon arrival.[1][2]
-
Tumor Cell Implantation:
-
Harvest and wash the cancer cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[5]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[5]
-
-
Drug Administration:
-
Efficacy Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
-
Study Termination and Tissue Collection:
-
The study may be terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a predetermined size.[1]
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Downstream Analysis:
-
Tumor tissue can be processed for various downstream analyses, including immunohistochemistry (IHC) for biomarkers like pS6 and cleaved caspase 3, or Western blotting.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of V-9302.
Table 1: In Vitro Potency of V-9302
| Cell Line | Assay | IC50 / EC50 | Reference |
| HEK-293 | ASCT2-mediated glutamine uptake | 9.6 µM | [1][2][7] |
| Human Colorectal Cancer Cell Lines (4 lines) | Cell Viability | ~9-15 µM | [5] |
Table 2: In Vivo Efficacy of V-9302 in Xenograft Models
| Cancer Model | Mouse Strain | V-9302 Dose | Dosing Schedule | Outcome | Reference |
| HCT-116 (colorectal) | Athymic Nude | 75 mg/kg, i.p. | Daily for 21 days | Prevented tumor growth | [1][2] |
| HT29 (colorectal) | Athymic Nude | 75 mg/kg, i.p. | Daily for 21 days | Prevented tumor growth | [1][2] |
| SNU398 (liver) | BALB/c Nude | 30 mg/kg, i.p. (in combination) | Daily for 20 days | Strong growth inhibition (in combination) | [2] |
| MHCC97H (liver) | BALB/c Nude | 30 mg/kg, i.p. (in combination) | Daily for 15 days | Strong growth inhibition (in combination) | [2] |
| EO771 (breast) | C57BL/6 | 75 mg/kg, i.p. | For 2 weeks | Fractional tumor growth limitation | [9] |
| 4T1 (breast) | BALB/c | 75 mg/kg, i.p. | For 2 weeks | Fractional tumor growth limitation | [9] |
Conclusion
This compound is a valuable tool for investigating the role of glutamine metabolism in cancer. The provided protocols for dosing, formulation, and in vivo efficacy studies offer a foundation for researchers to further explore the therapeutic potential of this ASCT2 inhibitor. Careful adherence to these methodologies will ensure reproducible and reliable results in preclinical animal models.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PREDICT Research | MD Anderson Cancer Center [mdanderson.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
aotential off-target effects of V-9302 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using V-9302 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive small molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[1][2][3][4][5] Its primary mechanism of action is the selective and potent inhibition of ASCT2-mediated glutamine uptake into cells.[2][3][6] By blocking this transmembrane flux of glutamine, V-9302 disrupts cancer cell metabolism, leading to attenuated cell growth and proliferation, increased cell death, and elevated oxidative stress.[1][2][3]
Q2: What is the reported potency of V-9302 for ASCT2?
V-9302 has been reported to inhibit ASCT2-mediated glutamine uptake in human embryonic kidney (HEK-293) cells with a half-maximal inhibitory concentration (IC50) of approximately 9.6 μM.[2][3][4][6] This represents a significant improvement in potency compared to older inhibitors like L-γ-glutamyl-p-nitroanilide (GPNA), which has an IC50 of around 1000 µM.[2][4]
Q3: Are there known off-target effects of this compound?
Yes, while V-9302 is a potent inhibitor of ASCT2, some studies indicate it may have off-target effects on other amino acid transporters.[1][7] Specifically, V-9302 has been shown to inhibit the sodium-coupled neutral amino acid transporter 2 (SNAT2 or SLC38A2) and the large neutral amino acid transporter 1 (LAT1 or SLC7A5).[2][4][7] Additionally, one study has shown that V-9302 can inhibit the multidrug resistance transporter P-glycoprotein (Pgp or ABCB1).[8][9] These potential off-target activities are important considerations when interpreting experimental outcomes.[4]
Q4: What are the expected downstream cellular effects of V-9302 treatment?
By inhibiting glutamine uptake, V-9302 triggers a cascade of downstream cellular events, including:
-
Inhibition of mTOR Signaling: Glutamine is crucial for the activation of the mTOR signaling pathway, a key regulator of cell growth and proliferation. V-9302 treatment leads to the downregulation of this pathway, often observed by a decrease in the phosphorylation of downstream targets like S6 and Akt.[1][7][10]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine import, V-9302 can deplete intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1][10]
-
Induction of Apoptosis: The metabolic stress induced by glutamine deprivation can lead to programmed cell death, or apoptosis.[1]
-
Induction of Autophagy: As a cellular survival mechanism in response to nutrient starvation, V-9302 treatment may induce autophagy.[1][8]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values in cell viability assays. | Cell line-dependent expression of ASCT2 and other potential off-target transporters (e.g., SNAT2, LAT1). | 1. Confirm ASCT2, SNAT2, and LAT1 expression levels in your cell lines using methods like Western blot or qPCR.2. Perform direct amino acid uptake assays to specifically measure the inhibition of glutamine transport.3. Utilize ASCT2 knockout cell lines as a negative control to confirm on-target effects.[4] |
| V-9302 shows efficacy in cells with low ASCT2 expression. | Potential off-target effects on other transporters like SNAT2 or LAT1, which may be more critical for that specific cell line's survival.[4] | 1. Profile the expression of other key amino acid transporters in your cell line.2. Use specific inhibitors for SNAT2 and LAT1 in parallel experiments to dissect the individual contributions of each transporter to the observed phenotype.3. Consider siRNA-mediated knockdown of each transporter to validate their roles. |
| Unexpected changes in cellular metabolism not solely related to glutamine. | V-9302 may be inhibiting the transport of other amino acids carried by ASCT2, SNAT2, or LAT1, such as leucine, isoleucine, serine, and alanine.[4][11] | 1. Perform metabolomic analysis to get a broader view of the metabolic changes induced by V-9302.2. Supplement the culture medium with other amino acids to see if this rescues the observed phenotype, helping to identify the specific transport being affected. |
| Observed resistance to V-9302 in cancer cell lines. | Overexpression of the multidrug resistance transporter P-glycoprotein (Pgp/ABCB1), which may efflux V-9302 from the cell.[9] | 1. Assess the expression level of Pgp in your resistant cell lines.2. Co-administer a known Pgp inhibitor to see if it sensitizes the cells to V-9302. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay |
| IC50 for ASCT2-mediated glutamine uptake | 9.6 µM | HEK-293 | [3H]-glutamine uptake |
| EC50 for cell viability | ~9-15 µM | Human colorectal cancer cell lines | Cell viability assay |
Key Experimental Protocols
1. [3H]-Glutamine Uptake Assay
This protocol is used to directly measure the inhibition of glutamine transport by V-9302.
-
Cell Seeding: Plate cells in a suitable multi-well format and grow to confluence.
-
Pre-incubation: Wash cells with a sodium-containing buffer and then pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes).
-
Uptake: Add [3H]-glutamine to the wells and incubate for a short period (e.g., 15 minutes) to measure the initial rate of uptake.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular [3H]-glutamine.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
2. Western Blot for mTOR Pathway Components
This protocol assesses the effect of V-9302 on the mTOR signaling pathway.
-
Treatment: Treat cells with this compound or vehicle for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total S6, Akt, or other mTOR pathway components. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: V-9302 inhibits glutamine uptake via ASCT2 and potential off-target transporters.
Caption: A logical workflow for troubleshooting inconsistent V-9302 experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. V-9302 (ab287091) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines | MDPI [mdpi.com]
- 10. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
aesistance mechanisms to V-9302 hydrochloride in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to V-9302 hydrochloride in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5).[1] By inhibiting ASCT2, V-9302 blocks the uptake of neutral amino acids, most notably glutamine, into cancer cells. This deprivation of essential nutrients leads to metabolic stress, increased oxidative stress, reduced cell growth and proliferation, and ultimately, cell death.[1][2] Some evidence also suggests that V-9302 can inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which may contribute to its anti-tumor activity by further disrupting amino acid homeostasis.[3][4]
Q2: My cancer cell line is showing decreased sensitivity to V-9302. What are the potential resistance mechanisms?
While specific resistance mechanisms to V-9302 are still under investigation, a likely cause is the upregulation of compensatory amino acid transporters.[[“]] Cancer cells exhibit metabolic plasticity and can adapt to the inhibition of one transporter by increasing the expression or activity of others to maintain their glutamine supply.[[“]][6] Key compensatory transporters may include SNAT1 (SLC38A1) and SNAT2 (SLC38A2).[[“]] Another potential, though distinct, mechanism is the involvement of multidrug resistance transporters like P-glycoprotein (Pgp, ABCB1), which V-9302 has been shown to interact with.[7][8][9]
Q3: How can I determine if my cells have developed resistance to V-9302?
Resistance can be quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value of V-9302 in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. An increase in IC50 of 10-fold or more is generally considered a strong indicator of resistance.
Q4: What are the first steps to investigate suspected resistance?
-
Confirm the IC50 shift: Perform a dose-response curve with a cell viability assay to confirm the magnitude of resistance.
-
Analyze transporter expression: Use quantitative PCR (qPCR) and Western blotting to examine the mRNA and protein levels of key amino acid transporters, including ASCT2, SNAT1, SNAT2, and LAT1.
-
Assess transporter function: Conduct an amino acid uptake assay to measure the rate of glutamine or other amino acid uptake in both sensitive and resistant cells.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for V-9302 in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Culture a fresh vial of the parental cell line from a frozen stock and re-determine the IC50 to rule out long-term culture-induced resistance. 2. If resistance is confirmed, proceed to the experimental protocols below to characterize the resistant phenotype (See Section: Experimental Protocols). |
| Reagent Instability | 1. Prepare a fresh stock solution of this compound. 2. Verify the correct solvent and storage conditions for the compound. |
| Experimental Error | 1. Review cell seeding densities and ensure consistency. 2. Verify the incubation times and assay parameters. |
Issue 2: No change in ASCT2 expression, but cells are resistant.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Compensatory Transporters | 1. Expand your qPCR and Western blot analysis to include a broader panel of amino acid transporters, such as SNAT1, SNAT2, LAT1, and others relevant to your cell type.[[“]] 2. Perform a functional amino acid uptake assay to see if the overall glutamine uptake capacity of the cells has been restored despite ASCT2 inhibition. |
| Alterations in Downstream Signaling | 1. Investigate signaling pathways downstream of amino acid deprivation, such as the mTORC1 and GCN2-eIF2α pathways, which are involved in sensing amino acid levels.[[“]] |
| Involvement of Multidrug Resistance Pumps | 1. Test for overexpression of P-glycoprotein (Pgp/ABCB1).[7][8][9] 2. Evaluate V-9302 sensitivity in the presence of a Pgp inhibitor. |
Quantitative Data Summary
The following table provides an example of data that could be generated when comparing a parental (sensitive) cell line to a newly generated V-9302-resistant subline.
| Parameter | Parental Cell Line | V-9302 Resistant Cell Line | Fold Change |
| V-9302 IC50 (µM) | 10.2 ± 1.5 | 125.8 ± 10.3 | 12.3 |
| ASCT2 (SLC1A5) mRNA | 1.00 ± 0.12 | 0.95 ± 0.15 | ~0.95 |
| SNAT1 (SLC38A1) mRNA | 1.00 ± 0.18 | 4.50 ± 0.41 | 4.5 |
| SNAT2 (SLC38A2) mRNA | 1.00 ± 0.21 | 6.20 ± 0.55 | 6.2 |
| Glutamine Uptake | 100 ± 8% | 85 ± 7% | ~0.85 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Visualizations
Caption: V-9302 inhibits glutamine uptake via ASCT2. Resistance can arise through upregulation of compensatory transporters like SNAT1/2.
Caption: Experimental workflow for generating and confirming a V-9302 resistant cell line.
Key Experimental Protocols
Protocol for Generating V-9302 Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of V-9302.[10][11][12][13]
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Standard cell culture equipment
Procedure:
-
Determine Initial IC50: First, determine the IC50 of V-9302 for the parental cell line using a standard cell viability assay after 72 hours of treatment.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing V-9302 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the V-9302 concentration by 1.5 to 2-fold.[10]
-
Monitoring: Continuously monitor the cells for viability and morphology. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[11]
-
Repeat: Repeat the dose escalation process over several months. The goal is to culture a cell population that can proliferate in a high concentration of V-9302 (e.g., 10-20 times the initial IC50).
-
Confirmation of Resistance: Once a resistant population is established, confirm the new, stable IC50 value and compare it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages. Maintain the resistant cells in a medium containing a maintenance dose of V-9302 to prevent reversion.
Protocol for qPCR Analysis of Amino Acid Transporter Expression
This protocol outlines the steps to quantify the mRNA expression levels of transporters like ASCT2, SNAT1, and SNAT2.
Materials:
-
Parental and resistant cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SLC1A5, SLC38A1, SLC38A2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cell pellets according to the manufacturer's protocol of your chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction on a thermal cycler using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the 2-ΔΔCt method.[14] Normalize the expression of the target genes to the housekeeping gene and then calculate the fold change in the resistant cells relative to the parental cells.
Protocol for Western Blot Analysis of Membrane Transporters
This protocol is for detecting the protein levels of amino acid transporters, which are membrane-bound proteins.
Materials:
-
Parental and resistant cell pellets
-
RIPA buffer or other membrane protein-compatible lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target transporters (e.g., anti-ASCT2, anti-SNAT1) and a loading control (e.g., anti-Na+/K+ ATPase for membrane fractions, or anti-GAPDH for whole-cell lysates)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. For membrane proteins, specialized extraction protocols or kits may be required to ensure proper solubilization.[15][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Protocol for Amino Acid Uptake Assay (Radiolabeled)
This protocol describes a method to functionally measure the uptake of glutamine using a radiolabeled tracer.[19]
Materials:
-
Parental and resistant cells seeded in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
L-[3H]-Glutamine
-
1% SDS solution
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow until confluent.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Incubation: Add 0.5 mL of KRH buffer containing L-[3H]-Glutamine (e.g., 4 µCi/mL) to each well and incubate for a short period (e.g., 5 minutes) at 37°C.[19]
-
Termination: Terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 1 mL of 1% SDS to each well and triturating.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.
-
Normalization: Normalize the cpm values to the protein concentration or cell number for each well to determine the uptake rate. Compare the rates between parental and resistant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fortislife.com [fortislife.com]
- 18. content.protocols.io [content.protocols.io]
- 19. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
aow to improve V-9302 hydrochloride solubility for cell culture
Welcome to the technical support center for V-9302 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the salt form of V-9302, a potent and selective small molecule inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[1][2][3] ASCT2 is a key transporter of neutral amino acids, most notably glutamine, into cells.[4] By competitively blocking this transporter, V-9302 inhibits glutamine uptake, leading to a cascade of downstream effects.[5] These effects include the attenuation of cancer cell growth and proliferation, induction of cell death, and an increase in oxidative stress.[4][6] V-9302 has also been shown to impact the mTOR signaling pathway, a central regulator of cell growth.[4]
Q2: What are the recommended solvents for dissolving this compound for cell culture?
A2: this compound is soluble in several common laboratory solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for creating a stock solution.[7][8] It is also reported to be soluble in water and ethanol.[6] When preparing aqueous solutions, it is often advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice to improve solubility.[7]
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds, even in their salt forms. This can be due to a few factors:
-
Final Concentration: The final concentration of this compound in your media may exceed its solubility limit in that specific medium.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. However, a sufficient amount is needed to maintain the compound's solubility.
-
Media Composition: The pH and protein content of your cell culture medium can influence the solubility of the compound.
To prevent precipitation, ensure your final DMSO concentration is optimized and that you do not exceed the recommended working concentrations for this compound in your specific cell line. Preparing a more concentrated stock in DMSO and using a smaller volume to achieve the final concentration can help.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[1][2] It is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable, and it is generally not recommended to store them for more than one day.[7] For optimal results, prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Incomplete dissolution in the chosen solvent. | Use sonication and gentle warming (up to 60°C for DMSO, 80°C for water) to aid dissolution.[3][9] Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Precipitate Forms in Stock Solution Upon Storage | The compound may have come out of solution at lower temperatures. | Before each use, warm the stock solution to room temperature and vortex to ensure it is fully redissolved. |
| Inconsistent Experimental Results | Potential issues with compound solubility or stability in the final culture medium. | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Ensure thorough mixing after adding the compound to the medium. |
| Observed Cellular Toxicity at Low Concentrations | The final DMSO concentration in the culture medium may be too high. | Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration of this compound, keeping the final DMSO concentration below 0.5%. |
Quantitative Solubility Data
The solubility of V-9302 and its hydrochloride salt in various solvents is summarized below. Please note that these values are approximate and can vary between batches and suppliers.
| Compound Form | Solvent | Solubility | Molar Concentration | Reference |
| V-9302 | DMSO | ~30 mg/mL | Not Specified | [7] |
| V-9302 | Ethanol | ~20 mg/mL | Not Specified | [7] |
| V-9302 | Dimethyl Formamide | ~25 mg/mL | Not Specified | [7] |
| V-9302 | DMSO:PBS (1:2, pH 7.2) | ~0.33 mg/mL | Not Specified | [7] |
| This compound | DMSO | 100 mg/mL | 173.87 mM | [3] |
| This compound | Water | 50 mg/mL | 86.94 mM | [3] |
| This compound | DMSO | 50 mM | 28.76 mg/mL | [8] |
| This compound | Ethanol | 50 mM | 28.76 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 575.15 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.75 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 2-3 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gentle warming in a water bath or on a heat block up to 60°C can be applied.[3] Intermittent vortexing is recommended.
-
Alternatively, or in conjunction with warming, sonication can be used to facilitate dissolution.[3]
-
Once the powder is completely dissolved and the solution is clear, the stock solution is ready.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution thoroughly by gentle pipetting or inverting the tube to ensure uniform distribution and minimize the risk of precipitation.
-
Use the freshly prepared working solution for your cell culture experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. lifetechindia.com [lifetechindia.com]
aptimizing V-9302 hydrochloride concentration for apoptosis induction
Welcome to the technical support center for V-9302 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for apoptosis induction in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), which is encoded by the SLC1A5 gene.[1][2] ASCT2 is a primary transporter of glutamine in many cancer cells.[3][4] By inhibiting ASCT2, this compound blocks the uptake of glutamine, leading to a variety of downstream effects that include the attenuation of cancer cell growth and proliferation, an increase in oxidative stress, and the induction of cell death.[1][3][4][5] The inhibition of glutamine transport disrupts cellular amino acid homeostasis, which in turn affects the mTOR signaling pathway.[1][3]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol.[1][2] For example, it is soluble up to 50 mM in DMSO with gentle warming.[1][2] For long-term storage, it is recommended to store the compound at -20°C.[1][2]
Q3: What is a good starting concentration for my experiments?
The optimal concentration of this compound is cell-line dependent. A good starting point for in vitro experiments is to perform a dose-response curve ranging from 1 µM to 25 µM. The IC50 for glutamine uptake in HEK-293 cells is 9.6 µM.[1][4][5] For many cancer cell lines, effective concentrations (EC50) for reducing cell viability are in the range of 9-25 µM.[3]
Q4: How long should I treat my cells with this compound to induce apoptosis?
The incubation time required to observe apoptosis can vary between cell lines and is dependent on the concentration of this compound used. Typically, significant apoptosis can be observed within 48 hours of treatment.[3][5] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: I am not observing significant apoptosis in my cell line.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient Incubation Time. The induction of apoptosis may require a longer exposure to the compound.
-
Solution: Increase the incubation time. It is advisable to test multiple time points, such as 24, 48, and 72 hours.
-
-
Possible Cause 3: Low ASCT2 Expression. Your cell line may have low expression levels of the ASCT2 transporter, making it less sensitive to this compound.
-
Solution: Verify the expression of ASCT2 in your cell line using techniques like Western blotting or qPCR.
-
-
Possible Cause 4: Cell Culture Conditions. The composition of your cell culture medium, particularly the concentration of glutamine, can influence the efficacy of this compound.
-
Solution: Ensure you are using a consistent and appropriate cell culture medium for your experiments.
-
Issue 2: I am observing high levels of cell death, but it doesn't appear to be apoptotic.
-
Possible Cause: Necrosis at High Concentrations. At very high concentrations, this compound may induce necrosis rather than apoptosis.
-
Solution: Use a lower concentration of the compound. It is also recommended to use an assay that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Compound Stability. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure the compound is stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 2: Cell Passage Number. The characteristics of cell lines can change with high passage numbers.
-
Solution: Use cells with a consistent and low passage number for all your experiments.
-
-
Possible Cause 3: Inconsistent Cell Density. The initial cell seeding density can affect the outcome of the experiment.
-
Solution: Ensure that you are seeding the same number of cells for each experiment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | EC50 (µM) | Incubation Time (hours) |
| Breast Cancer | MCF-7 | >25 | 48 |
| Breast Cancer | BT-474 | Not specified, but apoptosis observed at 2 µg/mL (~3.5 µM) | Not specified |
| Colorectal Cancer | HCT-116 | ~9-15 | 48 |
| Colorectal Cancer | HT29 | ~9-15 | 48 |
| Colorectal Cancer | Colo-205 | ~9-15 | 48 |
| Colorectal Cancer | SW620 | ~9-15 | 48 |
| Lung Cancer | A549 | >25 | 48 |
| Lung Cancer | H460 | >25 | 48 |
| Lung Cancer | H1299 | ~20-25 | 48 |
Data compiled from publicly available research.[3][6] The EC50 values represent the concentration at which 50% of the maximum effect is observed.
Experimental Protocols
Protocol 1: Cell Viability Assay (ATP-Dependent)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control to the respective wells.[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin and collect them. Also, collect the supernatant containing any floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as desired.
-
Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Visualizations
References
- 1. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
aroubleshooting inconsistent results with V-9302 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using V-9302 hydrochloride. The information is designed to help address specific issues that may arise during experiments and to ensure the reliable application of this ASCT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive small-molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[1][2][3][4] ASCT2 is the main transporter for glutamine in many cancer cells.[5][6] By blocking ASCT2, V-9302 inhibits the uptake of glutamine, leading to metabolic stress, reduced cell proliferation, and increased cell death in cancer cells that are dependent on glutamine.[2][3]
Q2: What are the reported downstream effects of this compound treatment?
Pharmacological blockade of ASCT2 with V-9302 has been shown to cause a variety of downstream cellular effects, including:
-
Inhibition of mTOR signaling: Reduced glutamine availability leads to the downregulation of the mTOR pathway, a key regulator of cell growth.[5][7]
-
Increased Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 can deplete intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[2][5][7]
-
Induction of Autophagy: As a cellular response to nutrient starvation, treatment with V-9302 can induce autophagy, which is marked by an increase in LC3B.[5][7][8]
-
Cell Cycle Arrest: Some studies have observed that V-9302 can induce G2/M cell cycle arrest in breast cancer cells.[9]
Q3: What is the reported potency of this compound?
This compound has been reported to inhibit ASCT2-mediated glutamine uptake in human HEK-293 cells with a half-maximal inhibitory concentration (IC50) of approximately 9.6 µM.[1][2][4][6] Its potency is noted to be about 100-fold greater than that of γ-L-glutamyl-p-nitroanilide (GPNA), another glutamine transporter inhibitor.[1][2][4]
Troubleshooting Inconsistent Results
One of the primary challenges researchers may face when working with this compound is inconsistent experimental outcomes. This section provides guidance on potential causes and solutions for these discrepancies.
Problem 1: Inconsistent IC50 values in cell viability or proliferation assays.
-
Potential Cause: Cell-line dependent expression of ASCT2 and other amino acid transporters. Some studies suggest that V-9302 may also inhibit other transporters such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which can contribute to its cytotoxic effects.[1][9][10] The level of dependence of a particular cell line on each of these transporters can lead to varied IC50 values.
-
Troubleshooting Steps:
-
Confirm ASCT2 Expression: Verify the expression level of ASCT2 in your specific cell line using techniques like Western blot or qPCR.
-
Profile Other Transporters: If possible, assess the expression levels of other potential off-target transporters like SNAT2 and LAT1.[6]
-
Use Control Cell Lines: Consider using cell lines with varying known levels of ASCT2 expression to benchmark your results.
-
Standardize Protocols: Ensure that experimental conditions such as cell seeding density, treatment duration, and assay methods are consistent across experiments.[6]
-
Problem 2: V-9302 shows efficacy in cells with low or no ASCT2 expression (e.g., ASCT2 knockout cells).
-
Potential Cause: This is a strong indicator of off-target effects. The anti-proliferative effects observed may be due to the inhibition of other amino acid transporters like SNAT2 or LAT1, which may be more critical for the survival of that particular cell line.[6][10]
-
Troubleshooting Steps:
-
Validate ASCT2 Knockout: Confirm the complete knockout of ASCT2 expression in your control cell line.
-
Investigate Other Transporters: Profile the expression of SNAT2 and LAT1 in your cell lines.[6]
-
Use Specific Inhibitors: If available and validated, use specific inhibitors for SNAT2 and LAT1 to compare the phenotypic effects to those of V-9302.[6]
-
Functional Assays: Perform amino acid uptake assays to directly measure the inhibition of glutamine transport versus the transport of other amino acids to understand the functional consequences of V-9302 treatment in your system.[6]
-
Problem 3: Difficulty replicating published findings on downstream signaling pathways (e.g., mTOR pathway).
-
Potential Cause: Variations in experimental protocols, cell-line specific signaling dynamics, or the timing of analysis can all contribute to different observations in downstream signaling.
-
Troubleshooting Steps:
-
Standardize Protocols: Pay close attention to the details in the original publication, including treatment concentrations, duration, and the methods used for sample collection and analysis.[6]
-
Time-Course Experiments: The effects on signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the expected changes in your cell model.
-
Confirm Target Engagement: Use a direct functional assay, such as a radiolabeled glutamine uptake assay, to confirm that V-9302 is inhibiting ASCT2 at the concentrations used in your experiments.[6]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | Human HEK-293 | 9.6 µM | [1][2][4][6] |
| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | [1] |
| In Vivo Dosage | HCT-116 & HT29 Xenografts | 75 mg/kg/day (i.p.) for 21 days | [2][4][11] |
| Plasma Half-life | Healthy Mice | ~6 hours | [1] |
Key Experimental Protocols
1. Live-Cell Glutamine Uptake Assay
This assay is fundamental for confirming the inhibitory activity of V-9302 on its primary target.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK-293) in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells with an appropriate buffer and then pre-incubate with varying concentrations of V-9302 for a specified duration.
-
Radiolabeled Substrate Addition: Add a solution containing [3H]-Glutamine to each well and incubate for a defined period (e.g., 15 minutes).[1][5]
-
Stopping the Assay: Remove the incubation solution and wash the cells three times with ice-cold assay buffer to stop the uptake.[6]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.[6]
-
Data Analysis: Normalize the data to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
-
2. Cell Viability/Proliferation Assay in Parental vs. ASCT2 Knockout (KO) Cells
This assay helps to determine if the anti-proliferative effect of V-9302 is dependent on the presence of ASCT2.
-
Methodology:
-
Cell Culture: Culture both the parental cell line and the corresponding ASCT2 KO cell line.
-
Cell Seeding: Seed both cell lines at the same density in 96-well plates.
-
Treatment: Treat the cells with a range of V-9302 concentrations for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®) to measure cell viability.
-
Data Analysis: Compare the dose-response curves for the parental and ASCT2 KO cell lines. A significant shift in the IC50 value for the KO line would suggest ASCT2-dependent effects.
-
3. In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of V-9302 in a mouse model.
-
Methodology:
-
Cell Preparation: Culture the desired cancer cell line (e.g., HCT-116) and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Prepare V-9302 in a suitable vehicle and administer it daily via intraperitoneal (i.p.) injection (e.g., 75 mg/kg).[11]
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.[11]
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as immunohistochemistry, can be performed.[11]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: V-9302 Hydrochloride In Vivo Applications
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the in vivo use of V-9302 hydrochloride, a potent and selective antagonist of the amino acid transporter ASCT2 (SLC1A5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for V-9302?
A1: V-9302 is a competitive small molecule antagonist that selectively targets the alanine-serine-cysteine transporter, type-2 (ASCT2 or SLC1A5).[1][2][3][4][5][6] ASCT2 is the main transporter for the neutral amino acid glutamine in many cancer types.[6][7] By blocking ASCT2, V-9302 inhibits the transmembrane flux of glutamine into cancer cells.[1][5][6] This deprivation of a key nutrient leads to several downstream anti-tumor effects, including:
Some evidence also suggests V-9302 may inhibit other amino acid transporters like SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity.[2][5][8]
Q2: What is the difference between V-9302 and other metabolic inhibitors like MCT1 inhibitors?
A2: V-9302 targets glutamine uptake by inhibiting the ASCT2 transporter.[1][2][3] In contrast, inhibitors like AZD3965 target monocarboxylate transporters (MCTs), primarily MCT1, which are responsible for transporting lactate (B86563), pyruvate, and ketone bodies across the cell membrane.[9][10][11][12][13][14] While both strategies target cancer metabolism, they disrupt different nutrient pathways. V-9302 focuses on glutamine addiction, whereas MCT1 inhibitors primarily disrupt the lactate shuttle and pH regulation within the tumor microenvironment.[11][14]
Q3: What are the reported pharmacokinetic properties of V-9302?
A3: In healthy mice, steady-state plasma concentrations of V-9302 are typically achieved approximately 4 hours after administration, with a reported half-life of around 6 hours.[2]
Troubleshooting Guide for In Vivo Experiments
Q4: My this compound solution is cloudy or has precipitated. What should I do?
A4: This is a common issue as V-9302 has poor solubility in aqueous solutions.[15][16]
-
Vehicle Composition: Ensure you are using an appropriate vehicle. A frequently cited formulation for intraperitoneal (i.p.) injection is a multi-component system, such as 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline or ddH₂O.[2][5]
-
Preparation Method: The order of solvent addition is critical. First, create a clear stock solution in DMSO. Sequentially add the co-solvents (e.g., PEG300, then Tween 80), ensuring the solution is clear after each addition before adding the final aqueous component (saline or water).[1][3]
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day to ensure stability and prevent precipitation.[1]
-
Suspension for Injection: If a clear solution cannot be achieved, a uniform suspension may be used for oral or intraperitoneal injection, for example, by preparing a stock in DMSO and diluting it into a vehicle like 20% SBE-β-CD in saline.[3]
Q5: I am not observing the expected anti-tumor efficacy in my xenograft model. What are some potential reasons?
A5: Lack of efficacy can stem from multiple factors, from compound administration to the biology of the tumor model.
-
Formulation and Dosing: Verify the dose and formulation. Doses ranging from 30 mg/kg to 75 mg/kg administered daily via i.p. injection have shown efficacy in preventing tumor growth in HCT-116 and HT29 xenograft models.[1][3] Ensure the compound is fully dissolved or uniformly suspended and administered correctly.
-
Tumor Model Sensitivity: The anti-tumor effects of V-9302 are dependent on the cancer cells' addiction to glutamine. Confirm that your cell line has high expression of ASCT2 and is sensitive to glutamine deprivation. The sensitivity to V-9302 can vary significantly between cell lines.[5]
-
Compensatory Mechanisms: Cancer cells can adapt to metabolic stress. They might upregulate alternative nutrient transporters or metabolic pathways. For instance, resistance to MCT1 inhibitors has been associated with the upregulation of MCT4.[17] Similar compensatory mechanisms could reduce sensitivity to V-9302.
-
Pharmacodynamic Readout: Confirm target engagement in the tumor tissue. After a treatment course, excised tumors should be analyzed for biomarkers. V-9302 treatment has been shown to decrease the phosphorylation of S6 (pS6), a downstream effector of mTOR, and increase levels of cleaved caspase 3 in tumor tissue.[7]
Q6: My animals are showing unexpected toxicity or weight loss. How can I mitigate this?
A6: While specific toxicity data is limited in the search results, metabolic inhibitors can have on-target effects in normal tissues.
-
Monitor Animal Health: Closely monitor animal body weight and overall health 2-3 times per week.[5]
-
Analyze Blood Chemistry: Pharmacological blockade of glutamine transport can alter plasma amino acid levels. In one study, a single acute exposure to V-9302 elevated plasma glutamine levels by about 50%, while chronic 21-day exposure led to a slight decrease.[2] Plasma glucose levels were not significantly affected.[2] Consider performing blood analysis to check for metabolic disturbances.
-
Dose Adjustment: If toxicity is observed, consider reducing the dose. Efficacy has been reported at various doses (e.g., 30, 50, 75 mg/kg).[1][3] A dose-response study may be necessary to find the optimal balance between efficacy and tolerability in your specific model.
-
Vehicle Control: Always include a vehicle-only control group to ensure that any observed toxicity is due to the compound and not the administration vehicle itself.
Quantitative Data Summary
| Parameter | Value | Cell Line / Context | Source |
| IC₅₀ (Glutamine Uptake) | 9.6 µM | HEK-293 cells | [1][2][3][7] |
| IC₅₀ (Glutamine Uptake) | 9.0 µM | Rat C6 cells | [2] |
| EC₅₀ (Cell Viability) | ~9-15 µM | Human colorectal cancer cell lines | [5] |
| In Vivo Efficacious Dose | 75 mg/kg (daily, i.p.) | HCT-116 & HT29 xenografts | [1][3][5][7] |
| In Vivo Efficacious Dose | 50 mg/kg (daily, i.p.) | Murine tumor models | [1][3] |
| In Vivo Efficacious Dose | 30 mg/kg (daily, i.p.) | SNU398 & MHCC97H xenografts (in combo) | [1][3] |
| Pharmacokinetics (t₁/₂) | ~6 hours | Healthy mice | [2] |
Experimental Protocols
Protocol: In Vivo Xenograft Efficacy Study
This protocol is a generalized workflow based on methodologies cited in preclinical studies.[1][5][7]
-
Cell Culture & Preparation:
-
Culture a cancer cell line known to be sensitive to V-9302 (e.g., HCT-116) under standard sterile conditions.
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium for injection, such as a 1:1 mixture of sterile PBS and Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.[5]
-
-
Animal Model & Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[5]
-
-
V-9302 Formulation and Administration:
-
Efficacy Monitoring and Endpoint:
-
Downstream Analysis:
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 9. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In Vivo Anticancer Activity of AZD3965: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-delivery of 2-Deoxyglucose and a glutamine metabolism inhibitor V9302 via a prodrug micellar formulation for synergistic targeting of metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: V-9302 Hydrochloride Specificity for ASCT2 Transporter
This technical support center provides researchers, scientists, and drug development professionals with essential information for evaluating the specificity of V-9302 hydrochloride as an ASCT2 transporter inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule, competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[1][2][3][4][5] ASCT2 is the primary transporter of glutamine in many cancer types, and its inhibition is a therapeutic strategy to induce metabolic stress and reduce tumor growth.[2][6] V-9302 is designed to block the transmembrane flux of glutamine and other neutral amino acids such as alanine, serine, and cysteine that are also transported by ASCT2.[2]
Q2: What is the reported potency of V-9302 for ASCT2?
V-9302 has been reported to inhibit ASCT2-mediated glutamine uptake in human HEK-293 cells with an IC50 of approximately 9.6 µM.[2][3][4][5][7][8] This potency is a significant improvement over the less potent inhibitor, GPNA (L-γ-glutamyl-p-nitroanilide), which has an IC50 of around 1000 µM.[2][3][5]
Q3: Are there concerns about the specificity of V-9302 for ASCT2?
Yes, there are conflicting reports regarding the specificity of V-9302. While some studies describe it as a selective and potent ASCT2 inhibitor, other research suggests that V-9302 and similar compounds may also inhibit other amino acid transporters, notably SNAT2 (SLC38A2) and LAT1 (SLC7A5).[1][2][3][9] This potential for off-target effects is a critical consideration when interpreting experimental results.[2]
Q4: Why is it crucial to validate the specificity of V-9302 in my experiments?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for V-9302 in cell viability assays. | Cell line-dependent expression of ASCT2 and other potential off-target transporters (SNAT2, LAT1).[2] | 1. Confirm ASCT2 expression levels in your cell line via Western blot or qPCR. 2. Perform amino acid uptake assays to directly measure the inhibition of glutamine transport. 3. Consider using ASCT2 knockout cell lines as a negative control.[2] |
| V-9302 shows efficacy in cells with low ASCT2 expression. | Off-target effects on other transporters like SNAT2 or LAT1, which may be more critical for that cell line's survival.[2] | 1. Profile the expression of other key amino acid transporters (SNAT2, LAT1) in your cells. 2. Use specific inhibitors for SNAT2 and LAT1 (if available and validated) to compare phenotypes. 3. Employ ASCT2 knockout cells to determine if the anti-proliferative effect is ASCT2-dependent.[2] |
| Observed cellular phenotype does not correlate with the level of glutamine uptake inhibition. | V-9302 may be inducing other cellular stress responses independent of or downstream of ASCT2 inhibition, such as oxidative stress or autophagy.[1][5] | 1. Measure markers of oxidative stress (e.g., ROS levels, GSH/GSSG ratio). 2. Assess autophagy markers (e.g., LC3B conversion).[1][5] 3. Investigate the role of other pathways that might be affected by off-target effects.[2] |
Quantitative Data Summary
| Compound | Target | Cell Line | IC50 (µM) |
| V-9302 | ASCT2 | HEK-293 | 9.6[2][3][4][5][7][8] |
| V-9302 | ASCT2 | C6 (rat) | 9[3] |
| GPNA | ASCT2 | HEK-293 | ~1000[2][3][5] |
Key Experimental Protocols
Live-Cell Glutamine Uptake Assay
This assay directly measures the inhibition of ASCT2-mediated glutamine uptake by V-9302.
Methodology:
-
Cell Plating: Plate cells (e.g., HEK-293) in a 96-well plate to be in the exponential growth phase on the day of the assay.[2]
-
Inhibitor Pre-incubation: Wash the cells with a buffer and then pre-incubate with varying concentrations of V-9302 for a specified duration.[1]
-
Radiolabeled Substrate Addition: Add a solution containing [3H]-Glutamine to each well and incubate for a defined period (e.g., 15 minutes).[1] To isolate ASCT2 activity, add 5 mM of the system L inhibitor 2-amino-2-norbornanecarboxylic acid (BCH) and adjust the assay buffer to pH 6.0.[2][8]
-
Stopping the Assay: Remove the incubation solution and wash the cells three times with ice-cold assay buffer to stop the uptake.[2]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.[2]
-
Data Analysis: Normalize the data to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Viability Assay with ASCT2 Knockout (KO) Cells
This assay assesses whether the anti-proliferative effect of V-9302 is dependent on the presence of ASCT2.
Methodology:
-
Cell Culture: Culture both the parental cell line and the corresponding ASCT2 KO cell line.[2]
-
Cell Seeding: Seed both cell lines at the same density in 96-well plates.[2]
-
Treatment: Treat the cells with a range of V-9302 concentrations for a specified period (e.g., 48-72 hours).[2]
-
Viability Assessment: Measure cell viability using a standard method such as an ATP-dependent assay (e.g., CellTiter-Glo).[2]
-
Data Analysis: Compare the dose-response curves for the parental and ASCT2 KO cell lines. A specific ASCT2 inhibitor should show a significantly reduced or no effect on the viability of the KO cells.[2]
Visualizations
Caption: Workflow for evaluating V-9302 specificity.
Caption: ASCT2 signaling and V-9302 inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 9. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
aow to mitigate V-9302 hydrochloride toxicity in animal models
Disclaimer: Publicly available information on the specific toxicity profile and mitigation strategies for V-9302 hydrochloride in animal models is limited. This guide is compiled from existing preclinical efficacy studies and knowledge of the compound's mechanism of action. The content herein is for informational purposes and should not replace a comprehensive, study-specific toxicology assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
V-9302 is a small molecule antagonist of transmembrane glutamine flux.[1][2] It primarily targets the amino acid transporter ASCT2 (SLC1A5), but has also been shown to inhibit LAT1 (SLC7A5) and SNAT2 (SLC38A2).[3] By blocking these transporters, V-9302 disrupts amino acid homeostasis in cancer cells, leading to attenuated growth, increased cell death, and oxidative stress.[1][4]
Q2: Are there any known toxicities of this compound in animal models?
Direct and detailed public reports on the toxicity of V-9302 are scarce. Preclinical efficacy studies have utilized doses up to 75 mg/kg administered intraperitoneally daily for 21 days in mice without reporting overt signs of toxicity or significant body weight changes in the context of tumor xenograft models.[1][4] However, the lack of reported toxicity in these efficacy-focused studies does not preclude the existence of dose-limiting toxicities.
Q3: What are the potential on-target toxicities of this compound?
Based on its mechanism of action as an inhibitor of amino acid transporters crucial for both cancer and normal cell function, potential on-target toxicities could include:
-
Hepatotoxicity: The LAT1 transporter is expressed in the liver. A first-in-human phase I study of another LAT1 inhibitor, JPH203, reported Grade 3 liver dysfunction as a dose-limiting toxicity.[5][6][7][8] Therefore, researchers using V-9302 should be vigilant for signs of liver injury.
-
Gastrointestinal (GI) Toxicity: The epithelial cells of the GI tract have a high rate of proliferation and may be sensitive to the disruption of amino acid supply.
-
Immunosuppression: Activated lymphocytes upregulate amino acid transporters to meet their metabolic demands. Inhibition of these transporters could potentially impair immune function.
-
General Wasting/Cachexia: Systemic inhibition of amino acid uptake could lead to a catabolic state, resulting in weight loss and muscle wasting, particularly at higher doses or with prolonged treatment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) | Systemic metabolic disruption due to amino acid transport inhibition. | - Monitor body weight at least three times weekly. - Provide supportive care, including nutritional supplements (e.g., high-calorie, palatable diet). - Consider dose reduction or intermittent dosing schedule. - Evaluate for signs of dehydration and provide fluid support if necessary. |
| Lethargy, Hunched Posture, Ruffled Fur | General malaise, potential organ toxicity. | - Increase frequency of animal monitoring to daily or twice daily. - Perform a full clinical assessment. - Consider humane endpoints as defined in your institutional animal care and use protocol.[9][10] |
| Elevated Liver Enzymes (ALT, AST) | Potential hepatotoxicity. | - At study endpoint, collect blood for serum biochemistry analysis. - For interim analysis, consider using non-invasive imaging techniques if available. - Perform histopathological analysis of the liver. - If liver toxicity is suspected, consider dose reduction and investigate potential mitigation strategies. |
| Diarrhea or other GI disturbances | Disruption of GI epithelial cell homeostasis. | - Monitor for changes in fecal consistency. - Ensure adequate hydration. - Provide easily digestible food. - At necropsy, perform a thorough examination of the GI tract. |
Data Summary
In Vivo Dosing Regimens of V-9302 in Mice (from Efficacy Studies)
| Dose | Route of Administration | Dosing Schedule | Animal Model | Reference |
| 75 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Athymic nude mice with HCT-116 or HT29 xenografts | [1][4] |
| 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Not specified | [1] |
| 30 mg/kg (in combination with CB-839) | Intraperitoneal (i.p.) | Daily for 15-20 days | BALB/c nude mice with SNU398 or MHCC97H xenografts | [1] |
Potential Toxicities and Monitoring Parameters
| Potential Toxicity | Monitoring Parameters |
| Hepatotoxicity | - Serum levels of ALT, AST, ALP, and bilirubin. - Liver weight at necropsy.[11] - Histopathological examination of liver tissue.[12] |
| General Health | - Body weight measurements (3x/week). - Body condition scoring.[9] - Clinical observations (posture, activity, fur condition). |
| Gastrointestinal Toxicity | - Fecal consistency. - Histopathological examination of the GI tract. |
| Hematological Toxicity | - Complete blood count (CBC) with differential. |
Experimental Protocols
Protocol: Assessment of this compound Toxicity and Mitigation with Amino Acid Supplementation
Objective: To determine the maximum tolerated dose (MTD) of this compound and to evaluate the potential of branched-chain amino acid (BCAA) supplementation to mitigate toxicity.
Animal Model: 6-8 week old female C57BL/6 mice.
Experimental Groups:
-
Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
V-9302 (Dose 1 - e.g., 50 mg/kg)
-
V-9302 (Dose 2 - e.g., 75 mg/kg)
-
V-9302 (Dose 3 - e.g., 100 mg/kg)
-
V-9302 (Dose 3) + BCAA supplemented drinking water
-
BCAA supplemented drinking water only
Procedure:
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the study.
-
Randomization: Randomize animals into treatment groups (n=5-10 per group).
-
Drug Administration: Administer V-9302 or vehicle control daily via intraperitoneal injection for 14 days.
-
Supplementation: Provide BCAA supplemented drinking water ad libitum to the relevant groups, starting 3 days prior to the first V-9302 dose.
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Perform weekly blood collection (e.g., via tail vein) for CBC and serum biochemistry (liver function panel).
-
-
Endpoint: At the end of the 14-day treatment period, or if humane endpoints are reached, euthanize the animals.
-
Necropsy: Perform a full necropsy, record organ weights (liver, kidneys, spleen), and collect tissues for histopathological analysis.
Data Analysis: Compare body weight changes, clinical chemistry, hematology, and histopathology findings between the V-9302 treated groups and the vehicle control. Evaluate if BCAA supplementation improves any of the toxicity parameters in the high-dose V-9302 group.
Visualizations
Caption: this compound inhibits amino acid transporters (ASCT2, LAT1, SNAT2), leading to reduced intracellular amino acid levels, which in turn inhibits mTORC1 signaling and protein synthesis, and increases oxidative stress.
Caption: Experimental workflow for assessing V-9302 toxicity and the potential mitigating effects of BCAA supplementation in a mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. First-in-human phase I study of JPH203, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. mdpi.com [mdpi.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. awionline.org [awionline.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Fluorescence Detection of Cell Death in Liver of Mice Treated with Thioacetamide - PMC [pmc.ncbi.nlm.nih.gov]
aactors influencing V-9302 hydrochloride efficacy in different cancers
Welcome to the technical support center for V-9302 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive small molecule antagonist of amino acid transport.[1] Initially reported as a selective inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), more recent evidence indicates that V-9302 also inhibits other amino acid transporters, notably the sodium-coupled neutral amino acid transporter 2 (SNAT2 or SLC38A2) and the L-type amino acid transporter 1 (LAT1 or SLC7A5).[2][3][4] By blocking these transporters, V-9302 disrupts the uptake of glutamine and other essential amino acids, leading to a cascade of downstream effects.[5]
Q2: What are the downstream cellular consequences of treatment with this compound?
The multi-targeted inhibition of amino acid transport by V-9302 leads to several key cellular outcomes:
-
Inhibition of mTOR Signaling: Disruption of intracellular amino acid homeostasis leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is often observed through decreased phosphorylation of downstream effectors like S6 and Akt.[1][5]
-
Induction of Oxidative Stress: By limiting the uptake of amino acids like glutamine, V-9302 can impair the synthesis of the antioxidant glutathione (B108866) (GSH).[1] This results in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1]
-
Induction of Apoptosis and Autophagy: The metabolic stress induced by V-9302 can trigger programmed cell death (apoptosis), as evidenced by increased levels of cleaved caspase-3.[1] Additionally, cells may initiate autophagy as a survival response to nutrient deprivation.[1]
Q3: Is the efficacy of this compound dependent on ASCT2 expression levels?
While initially hypothesized, the efficacy of V-9302 does not always correlate with the expression levels of ASCT2 alone.[1] This is likely due to its inhibitory activity against other key amino acid transporters like SNAT2 and LAT1.[2][3] Therefore, the sensitivity of a cancer cell line to V-9302 is more likely dependent on its overall reliance on the amino acid transport network that V-9302 targets.
Q4: In which cancer types has this compound shown preclinical efficacy?
V-9302 has demonstrated anti-tumor effects in a range of preclinical cancer models, including:
Q5: Can this compound be used in combination with other therapies?
Yes, preclinical studies have shown that V-9302 can act synergistically with other anti-cancer agents. For instance, in breast cancer cell lines, V-9302 showed synergistic interactions with doxorubicin.[8][9] It has also been shown to enhance the efficacy of the glutaminase (B10826351) inhibitor CB-839 in liver cancer models.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50/EC50 values in cell viability assays. | 1. Variability in cell density at the time of treatment.2. Differences in media composition (e.g., glutamine concentration).3. Cell line-specific differences in the expression of target transporters (ASCT2, SNAT2, LAT1). | 1. Ensure consistent cell seeding density and confluency.2. Use a standardized cell culture medium for all experiments.3. Characterize the expression levels of ASCT2, SNAT2, and LAT1 in your cell lines via Western blot or qPCR to correlate with sensitivity. |
| V-9302 shows efficacy in a cell line with low ASCT2 expression. | The anti-tumor effect is likely mediated by the inhibition of other amino acid transporters such as SNAT2 and LAT1, which may be more critical for that specific cell line's survival.[2][3] | 1. Profile the expression of SNAT2 and LAT1 in your cell line.2. If available, use specific inhibitors for SNAT2 and LAT1 to compare the phenotypic effects with those of V-9302. |
| Minimal effect of V-9302 as a single agent. | 1. The cancer cells may have redundant pathways for amino acid uptake, compensating for the inhibition by V-9302.[10]2. The specific cancer model may not be highly dependent on the amino acid transporters targeted by V-9302. | 1. Consider combination therapies. For example, co-treatment with a glutaminase inhibitor like CB-839 can create a more complete blockade of glutamine metabolism.[6]2. Investigate the metabolic dependencies of your cancer model. |
| Difficulty dissolving this compound. | This compound has specific solubility properties. | For in vitro studies, V-9302 can be dissolved in DMSO. For in vivo studies, appropriate vehicle formulations should be prepared. Always refer to the manufacturer's instructions for solubility information. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (µM) | Incubation Time | Reference |
| HEK-293 | Embryonic Kidney | Glutamine Uptake | IC50: 9.6 | 15 min | [1][11] |
| HCT-116 | Colorectal | Viability | EC50: ~9-15 | 48 h | [1] |
| HT29 | Colorectal | Viability | EC50: ~9-15 | 48 h | [1] |
| Colo-205 | Colorectal | Viability | EC50: ~9-15 | 48 h | [1] |
| DLD-1 | Colorectal | Viability | EC50: ~9-15 | 48 h | [1] |
| MCF-7 | Breast | Cytotoxicity | IC50: 4.68 | 72 h | [8][9] |
| MCF-7 | Breast | Antiproliferative | IC50: 2.73 | 72 h | [8][9] |
| MDA-MB-231 | Breast | Cytotoxicity | IC50: 19.19 | 72 h | [8][9] |
| 4T1 | Breast | Proliferation | - | - | [12] |
| C6 | Glioma | Glutamine Uptake | IC50: 9 | 15 min | [11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Strain | This compound Dose & Schedule | Outcome | Reference |
| HCT-116 Xenograft | Athymic Nude | 75 mg/kg/day, i.p. for 21 days | Prevented tumor growth | [1][13] |
| HT29 Xenograft | Athymic Nude | 75 mg/kg/day, i.p. for 21 days | Prevented tumor growth | [1][13] |
| HCC1806 Xenograft | Athymic Nude | 10-day treatment | Tumor growth arrest | [1] |
| Colo-205 Xenograft | Athymic Nude | 10-day treatment | Tumor growth arrest | [1] |
| SNU398 Xenograft (with CB-839) | BALB/c Nude | 30 mg/kg/day, i.p. for 20 days | Strong growth inhibition | [6][13] |
| MHCC97H Xenograft (with CB-839) | BALB/c Nude | 30 mg/kg/day, i.p. for 15 days | Strong growth inhibition | [6][13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the V-9302 dilutions or vehicle control (medium with the same percentage of DMSO as the highest V-9302 concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data and determine the IC50 or EC50 value using appropriate software.
Protocol 2: Radiolabeled Amino Acid Uptake Assay
This protocol is to directly measure the inhibition of amino acid transport by this compound.[14]
Materials:
-
Cancer cell lines of interest
-
12-well tissue culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled amino acid (e.g., L-[3,4-3H]-Glutamine)
-
This compound
-
Ice-cold KRH buffer
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and grow to confluence.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Inhibitor Treatment: Add KRH buffer containing the desired concentrations of this compound or vehicle control to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled amino acid to each well to initiate the uptake. A typical concentration is 4 µCi/mL L-[3,4-3H]-Glutamine. Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Add 1 mL of lysis buffer to each well and incubate for 10-15 minutes to lyse the cells.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.
-
Data Analysis: Normalize the cpm values to the protein concentration of each sample. Calculate the percentage of inhibition of amino acid uptake relative to the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-targeted mechanism of action.
Caption: A generalized workflow for evaluating V-9302 efficacy.
Caption: A logical approach to troubleshooting V-9302 experiments.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jove.com [jove.com]
Technical Support Center: Identifying Biomarkers of Response to V-9302 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with V-9302 hydrochloride. The information is designed to address specific issues that may be encountered during experiments aimed at identifying biomarkers of response to this novel anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the amino acid transporter ASCT2 (SLC1A5).[1][2] ASCT2 is the primary transporter of glutamine in many cancer cells, and its inhibition by V-9302 blocks the uptake of this crucial nutrient.[1][3] This leads to a cascade of downstream effects, including the attenuation of cancer cell growth, induction of apoptosis (cell death), and an increase in oxidative stress.[1]
Q2: What are the known downstream signaling pathways affected by V-9302?
A2: V-9302-mediated inhibition of glutamine uptake primarily impacts the mTOR signaling pathway, a key regulator of cell growth and proliferation that is sensitive to amino acid availability.[3] This is often observed as a decrease in the phosphorylation of S6 (pS6), a downstream effector of mTOR.[1] Additionally, V-9302 treatment can induce autophagy as a cellular stress response, which can be monitored by an increase in the marker LC3B.[1] Some studies also suggest potential off-target effects on other amino acid transporters like SNAT2 and LAT1.
Q3: Does the level of ASCT2 expression in cancer cells predict their sensitivity to V-9302?
A3: Not necessarily. Preclinical studies have shown that the response to V-9302 does not directly correlate with the expression levels of the ASCT2 transporter alone.[1] This suggests that other factors, such as the cell's metabolic wiring and dependence on glutamine, play a more critical role in determining sensitivity.
Q4: What are the potential biomarkers to monitor V-9302 response?
A4: Based on its mechanism of action, several potential biomarkers can be monitored to assess the cellular response to V-9302. These include:
-
Pharmacodynamic Biomarkers:
-
Decreased intracellular glutamine levels.
-
Decreased phosphorylation of S6 (pS6), indicating mTOR pathway inhibition.[1]
-
-
Response Biomarkers:
-
Increased levels of cleaved caspase-3, a marker of apoptosis.[1]
-
Increased levels of oxidized glutathione (B108866) (GSSG) and reactive oxygen species (ROS), indicating oxidative stress.[1]
-
Increased levels of LC3B-II, a marker of autophagy.[1]
-
Q5: What are the reported IC50/EC50 values for V-9302 in different cancer cell lines?
A5: The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for V-9302 vary across different cancer cell lines, suggesting differential sensitivity. The IC50 for ASCT2-mediated glutamine uptake in HEK-293 cells is approximately 9.6 µM.[2] EC50 values for cell viability in various cancer cell lines are summarized in the table below.
Quantitative Data Summary
Table 1: In Vitro Efficacy of V-9302 in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 / EC50 (µM) |
| Breast Cancer | MCF-7 | 4.68 |
| MDA-MB-231 | 19.19 | |
| T-47D | Weaker cytotoxic effect | |
| Colorectal Cancer | HCT-116 | ~9-15 |
| HT29 | ~9-15 | |
| HEK-293 | (ASCT2-mediated glutamine uptake) | 9.6 (IC50) |
| Mouse Lymphoma | PAR | 11.55 |
| MDR | 14.2 |
Data compiled from multiple sources.[2][4] Note that experimental conditions can influence these values.
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
A Head-to-Head Battle in Colorectal Cancer: V-9302 Hydrochloride vs. CB-839
A Comparative Analysis of Two Key Glutamine Metabolism Inhibitors in Colorectal Cancer Cells
In the landscape of targeted cancer therapy, the metabolic reprogramming of tumor cells presents a critical vulnerability. Among the key metabolic pathways, glutamine metabolism has emerged as a promising target. Colorectal cancer (CRC) cells, in particular, often exhibit a strong dependence on glutamine for their proliferation and survival.[1][2][3] This has spurred the development of inhibitors targeting distinct nodes in the glutamine metabolic pathway. This guide provides a detailed comparison of two such inhibitors: V-9302 hydrochloride, a potent and selective antagonist of the ASCT2 glutamine transporter, and CB-839 (Telaglenastat), a specific inhibitor of the enzyme glutaminase (B10826351) (GLS1).
Mechanism of Action: A Tale of Two Targets
V-9302 and CB-839 both disrupt glutamine metabolism, but at different points, leading to distinct downstream effects.
This compound acts as a competitive antagonist of the solute carrier family 1 member 5 (SLC1A5), also known as the alanine-serine-cysteine transporter 2 (ASCT2).[4][5][6] ASCT2 is the primary transporter responsible for glutamine uptake into many cancer cells, including colorectal cancer.[4] By blocking glutamine entry, V-9302 effectively starves the cancer cells of a crucial nutrient required for energy production, biosynthesis, and redox balance.[4][6] This disruption of amino acid homeostasis has been shown to impact the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7] Some evidence also suggests that V-9302 may inhibit other amino acid transporters like SNAT2 and LAT1, potentially broadening its metabolic impact.[7][8]
CB-839 (Telaglenastat) , on the other hand, targets glutaminase (GLS1), the first and rate-limiting enzyme in the glutaminolysis pathway.[1][9] Glutaminase converts intracellular glutamine to glutamate.[9] Glutamate is then further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate energy and biosynthetic precursors.[9] By inhibiting GLS1, CB-839 prevents the conversion of glutamine to glutamate, thereby disrupting the TCA cycle and other downstream metabolic processes.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase I and glutamine transaminase-ω-amidase pathways in colorectal cancer: Metabolic reprogramming and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
V-9302 Hydrochloride: A Comparative Analysis of its Effects on SNAT2 and LAT1 Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of V-9302 hydrochloride's effects on the amino acid transporters SNAT2 and LAT1. Initially identified as a selective inhibitor of ASCT2, recent studies have brought to light conflicting evidence, suggesting its primary targets may instead be SNAT2 and LAT1. This guide will objectively present the available experimental data, detail relevant protocols, and compare this compound with other known inhibitors of these transporters to aid in the critical evaluation of its mechanism of action.
Executive Summary
This compound is a small molecule inhibitor that has garnered significant interest in cancer research due to its ability to disrupt amino acid homeostasis in tumor cells. While initially reported as a potent and selective antagonist of the alanine, serine, cysteine transporter 2 (ASCT2 or SLC1A5)[1][2][3][4][5][6][7], subsequent independent research has challenged this claim. These later studies propose that the anti-proliferative effects of this compound are, in fact, attributable to the inhibition of the sodium-coupled neutral amino acid transporter 2 (SNAT2 or SLC38A2) and the L-type amino acid transporter 1 (LAT1 or SLC7A5)[8][9][10]. This guide will delve into the evidence for both proposed mechanisms of action, providing researchers with a balanced perspective.
Data Presentation: this compound and Comparator Compounds
The following tables summarize the available quantitative data for this compound and established inhibitors of SNAT2 and LAT1.
Table 1: Comparison of SNAT2 Inhibitors
| Compound | Target(s) | IC50 | Cell Line / System | Notes |
| This compound | SNAT2, LAT1 | Inhibition of ~50% of system A activity (SNAT1/2) | 143B osteosarcoma cells | Initially reported as an ASCT2 inhibitor. The observed inhibition of system A activity suggests an effect on SNAT transporters[8]. |
| MMTC | SNAT2 | 0.8 - 3 µM | FLIPR membrane potential assay / various cell lines | A potent and selective non-amino acid inhibitor of SNAT2[10][11][12]. |
| MeAIB | SNAT1, SNAT2 | Not specified | General inhibitor | A non-specific amino acid analogue used to inhibit System A transporters (SNAT1 and SNAT2)[11][13]. |
Table 2: Comparison of LAT1 Inhibitors
| Compound | Target(s) | IC50 | Cell Line / System | Notes |
| This compound | SNAT2, LAT1 | Inhibition observed | 143B osteosarcoma, HCC1806 breast cancer cells, Xenopus laevis oocytes | The inhibitory effect on LAT1 was confirmed in recombinant expression systems[8]. |
| JPH203 (Nanvuranlat) | LAT1 | 0.06 µM | HT-29 human colon cancer cells | A potent and selective LAT1 inhibitor that has entered clinical trials[14][15][16]. |
| BCH | LAT1, LAT2 | >10 mM (for anti-proliferative effects) | General inhibitor | A non-selective inhibitor of L-type amino acid transporters, requiring high concentrations for cellular effects[15][17]. |
Table 3: Initially Reported Activity of this compound on ASCT2
| Compound | Target | IC50 | Cell Line / System | Notes |
| This compound | ASCT2 | 9.6 µM | HEK-293 cells (for glutamine uptake) | This initial finding has been contested by subsequent studies that did not observe ASCT2 inhibition[1][3][4][7][8][9]. |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms of action and a typical experimental approach, the following diagrams are provided.
Caption: Initial proposed mechanism of V-9302 targeting ASCT2.
Caption: Revised mechanism of V-9302 inhibiting SNAT2 and LAT1.
Caption: Workflow for radiolabeled amino acid uptake assay.
Experimental Protocols
Radiolabeled Amino Acid Uptake Assay
This protocol is a generalized procedure for measuring the inhibition of amino acid transporters like SNAT2 and LAT1. Specific parameters such as cell type, inhibitor concentrations, and incubation times should be optimized for the experimental system.
Materials:
-
Cancer cell line of interest (e.g., 143B, HCC1806)
-
24-well or 96-well scintillation plates (e.g., LumaPlate) or standard cell culture plates
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer (with and without sodium for discriminating sodium-dependent transport)
-
Radiolabeled amino acid (e.g., [³H]-glutamine, [³H]-leucine, [³H]-glycine)
-
This compound and other inhibitors of interest
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail (if not using scintillation plates)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in the chosen plate format at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Amino Acid Starvation (Optional): To upregulate certain transporters like SNAT2, cells can be incubated in an amino acid-free medium for a defined period before the assay[8].
-
Washing: Gently wash the cells twice with a pre-warmed, sodium-containing or sodium-free buffer to remove residual amino acids from the culture medium.
-
Inhibitor Pre-incubation: Add buffer containing the desired concentrations of this compound or other inhibitors to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Initiation of Uptake: Add the radiolabeled amino acid substrate to each well to initiate the uptake reaction. The final concentration of the labeled substrate should be optimized.
-
Incubation: Incubate the cells for a short, defined period (e.g., 5-15 minutes) at 37°C. The uptake should be in the linear range.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting:
-
For scintillation plates: Allow the plates to dry completely and then measure the radioactivity in a microplate scintillation counter.
-
For standard plates: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well (e.g., using a BCA protein assay). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Conclusion
The available evidence presents a complex and evolving understanding of this compound's mechanism of action. While initially lauded as a selective ASCT2 inhibitor, compelling data now indicates that its anti-cancer effects are likely mediated through the inhibition of SNAT2 and LAT1[8][9][10]. This highlights the critical importance of validating inhibitor specificity in the chosen experimental system. Researchers utilizing this compound should consider its potential effects on both SNAT2 and LAT1 and employ appropriate controls to dissect the specific contributions of each transporter to the observed phenotype. The comparison with more selective inhibitors such as MMTC for SNAT2 and JPH203 for LAT1 can provide valuable insights into the roles of these individual transporters in cancer cell metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. Frontiers | Investigations of potential non-amino acid SNAT2 inhibitors [frontiersin.org]
- 11. Frontiers | Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells [frontiersin.org]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New LAT1 inhibitor can boost cancer treatment - ecancer [ecancer.org]
- 15. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
V-9302 Hydrochloride vs. GPNA: A Comparative Analysis of ASCT2 Inhibitor Potency
In the landscape of cancer metabolism research, the inhibition of glutamine uptake is a key therapeutic strategy. The alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5, is a primary transporter of glutamine in many cancer cells, making it an attractive target for drug development. This guide provides a comparative analysis of two known ASCT2 inhibitors: V-9302 hydrochloride and L-γ-Glutamyl-p-nitroanilide (GPNA), with a focus on their potency and supported by experimental data.
Mechanism of Action and Specificity
This compound is a potent and selective small-molecule competitive antagonist of the ASCT2 glutamine transporter.[1][2][3][4] By blocking ASCT2, V-9302 inhibits glutamine uptake, which in turn leads to metabolic stress, suppression of the mTORC1 signaling pathway, increased oxidative stress, and ultimately, reduced cancer cell growth and proliferation.[1][2][5][6] While V-9302 is a potent ASCT2 inhibitor, some research suggests it may have off-target effects on other amino acid transporters like SNAT2 and LAT1.[6][7][8]
GPNA , on the other hand, is a widely used but less potent and less specific inhibitor of ASCT2.[5][9] Its utility as a specific ASCT2 inhibitor is complicated by several factors. GPNA is a known substrate for the enzyme γ-glutamyltransferase (GGT).[9][10][11] The hydrolysis of GPNA by GGT can release a cytotoxic metabolite, p-nitroaniline (PNA), which can produce cellular effects independent of ASCT2 inhibition.[9][10][11][12] Furthermore, GPNA has been shown to inhibit other amino acid transporters, including the SNAT and LAT families.[13][14]
Potency Comparison
The most direct measure of the effectiveness of these inhibitors is their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%. Experimental data demonstrates a significant difference in potency between this compound and GPNA.
| Compound | Target | Cell Line | IC50 | Fold Improvement (vs. GPNA) |
| This compound | ASCT2 (SLC1A5) | HEK-293 | 9.6 µM[2][3][4][5][13][15] | ~100-fold[2][3][4][5][15] |
| GPNA | ASCT2 (SLC1A5) | HEK-293 | 1000 µM[4][5][15] | - |
This compound exhibits approximately a 100-fold greater potency in inhibiting ASCT2-mediated glutamine uptake compared to GPNA.[2][3][4][5][15]
Experimental Protocols
Determination of IC50 for Inhibition of Glutamine Uptake
This protocol outlines the methodology for assessing the potency of ASCT2 inhibitors by measuring the uptake of radiolabeled glutamine.
Materials:
-
HEK-293 cells (or other suitable cell line expressing ASCT2)
-
96-well cell culture plates (poly-D-lysine coated)
-
Cell culture medium
-
Assay buffer (137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4·7H2O, 1.1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES, pH 6.0)
-
³H-glutamine (radiolabeled glutamine)
-
2-amino-2-norbornanecarboxylic acid (BCH) (System L inhibitor)
-
This compound and GPNA
-
1 M NaOH (for cell lysis)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: Seed HEK-293 cells in a 96-well plate at a density of 35,000 cells per well and culture for 24 hours.[15]
-
Cell Washing: On the day of the assay, carefully wash the cells three times with 100 µL of assay buffer to remove the cell culture medium.[15]
-
Inhibitor and Substrate Incubation: Prepare a solution containing 500 nM ³H-glutamine and 5 mM BCH in the assay buffer.[15] Add this solution to the cells simultaneously with varying concentrations of this compound or GPNA. Incubate the plate at 37°C for 15 minutes.[15]
-
Stopping the Uptake: After the incubation period, promptly remove the solution containing the ³H-glutamine and inhibitor. Wash the cells three times with ice-cold assay buffer to stop the uptake process.[15]
-
Cell Lysis: Lyse the cells by adding 50 µL of 1 M NaOH to each well.[15]
-
Scintillation Counting: Add 150 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15]
Visualizing the Impact of ASCT2 Inhibition
The following diagrams illustrate the signaling pathway affected by ASCT2 inhibition and a typical experimental workflow for evaluating inhibitor potency.
Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 8. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
V-9302 Hydrochloride: A Comparative Guide to Synergistic Applications in Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of V-9302 hydrochloride, a potent inhibitor of the amino acid transporter ASCT2, when used in combination with various chemotherapy agents. The following sections summarize key experimental findings, present quantitative data for easy comparison, and detail the methodologies employed in these studies.
Mechanism of Synergistic Action
This compound primarily functions by competitively inhibiting the ASCT2 (SLC1A5) amino acid transporter, leading to glutamine deprivation within cancer cells. This disruption of glutamine metabolism induces a cascade of events, including the suppression of the mTOR signaling pathway, increased oxidative stress, and ultimately, cell death. Emerging evidence suggests that V-9302 may also inhibit other transporters like SNAT2 and LAT1, further disrupting amino acid homeostasis in tumor cells. This multifaceted mechanism of action is believed to underlie its ability to synergize with and enhance the efficacy of conventional chemotherapy drugs. By weakening the metabolic resilience of cancer cells, V-9302 can lower the threshold for chemotherapy-induced apoptosis and overcome resistance mechanisms.
Summary of Synergistic Effects with Chemotherapeutic Agents
Preclinical studies have demonstrated the synergistic potential of V-9302 in combination with several classes of anti-cancer agents. The following tables summarize the quantitative data from these studies, highlighting the enhanced efficacy of combination therapies.
Table 1: Synergistic Effects of V-9302 with Doxorubicin (B1662922) in Breast Cancer Cell Lines
| Cell Line | Chemotherapy Agent | V-9302:Doxorubicin Ratio | Combination Index (CI) at ED50 | Interpretation |
| MCF-7 | Doxorubicin | 1:0.0000033 | 0.78 | Synergy |
| T-47D | Doxorubicin | 1:0.000013 | 0.89 | Synergy |
| MDA-MB-231 | Doxorubicin | 1:0.0000033 | 0.58 | Synergy |
| KCR (Pgp-overexpressing) | Doxorubicin | 1:0.0000033 | 0.52 | Synergy |
Data sourced from a study on the impact of V-9302 on breast cancer cell lines. A CI value < 1 indicates a synergistic effect.
Table 2: Synergistic Effects of V-9302 with Cisplatin (B142131) in Breast Cancer Cell Lines
| Cell Line | Chemotherapy Agent | V-9302:Cisplatin Ratio | Combination Index (CI) at ED50 | Interpretation |
| T-47D | Cisplatin | 1:0.006 | 0.81 | Synergy |
| MDA-MB-231 | Cisplatin | 1:0.0015 | 0.62 | Synergy |
| KCR (Pgp-overexpressing) | Cisplatin | 1:0.006 | 0.90 | Synergy |
Data sourced from the same study on breast cancer cell lines. A CI value < 1 indicates a synergistic effect. Notably, in MCF-7 cells, all tested combinations of V-9302 and cisplatin showed antagonism.
Table 3: In Vivo Synergistic Effects of V-9302 with Anti-PD-1 Immunotherapy in Breast Cancer Mouse Models
| Mouse Model | Treatment Group | Tumor Growth Inhibition |
| EO771 Syngeneic Model | Anti-PD-1 + V-9302 | Significantly inhibited tumor growth compared to single agents |
| 4T1 Syngeneic Model | Anti-PD-1 + V-9302 | Significantly inhibited tumor growth compared to single agents |
Findings from a study on V-9302's role in enhancing antitumor immunity. The combination therapy led to increased CD8+ T-cell infiltration and activation in the tumor microenvironment.
Table 4: Synergistic Effects of V-9302 with Metabolic Inhibitors
| Cancer Type | Combination Agent | Model | Key Finding |
| Breast Cancer | 2-Deoxyglucose (2-DG) | In vitro & In vivo | Synergistic inhibition of tumor cell proliferation and tumor growth. |
| Pancreatic & Liver Cancer | CB-839 (Glutaminase inhibitor) | In vitro | Strong synergistic reduction in cell viability. |
Data compiled from studies on co-targeting glucose and glutamine metabolism, and dual inhibition of glutamine metabolism pathways.
Data on Other Chemotherapy Agents
Extensive literature searches did not yield specific preclinical or clinical data on the synergistic effects of this compound in combination with paclitaxel or gemcitabine . Further research is required to evaluate the potential of these combination therapies.
Experimental Protocols
In Vitro Synergy Assessment (Checkerboard Assay)
A checkerboard microplate method was utilized to determine the interaction between V-9302 and chemotherapeutic agents like doxorubicin and cisplatin.
-
Cell Seeding: Breast cancer cell lines (MCF-7, T-47D, MDA-MB-231, KCR) were seeded in 96-well plates at a density of 6 x 10³ cells per well and incubated for 24 hours.
-
Drug Dilution: Serial dilutions of V-9302 and the chemotherapeutic agent were prepared.
-
Combination Treatment: The diluted drugs were added to the wells in a checkerboard pattern, creating a matrix of different concentration combinations.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with CalcuSyn software. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Synergy Assessment (Syngeneic Mouse Models)
The synergistic effect of V-9302 and anti-PD-1 immunotherapy was evaluated in immunocompetent mouse models of breast cancer.
-
Tumor Implantation: EO771 or 4T1 breast cancer cells were implanted into the mammary fat pads of female C57BL/6 or BALB/c mice, respectively.
-
Treatment Groups: Mice were randomized into four groups: vehicle control (IgG), V-9302 alone (75 mg/kg, intraperitoneally), anti-PD-1 monoclonal antibody alone (10 mg/kg, intraperitoneally), and the combination of V-9302 and anti-PD-1.
-
Dosing Schedule: Treatments were administered for two weeks.
-
Tumor Measurement: Tumor volume was measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Immunohistochemical analysis was performed to assess tumor cell apoptosis (TUNEL assay) and the infiltration and activation of CD8+ T-cells (immunofluorescence for CD8 and Granzyme B).
Visualizing the Mechanisms and Workflows
Proposed Mechanism of V-9302 Synergy with Chemotherapy
Caption: V-9302 inhibits the ASCT2 transporter, leading to metabolic stress that enhances chemotherapy-induced apoptosis.
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for determining the synergistic effects of V-9302 and chemotherapy in vitro.
Logical Relationship of V-9302's Multi-target Action
Caption: V-9302 potentially inhibits multiple amino acid transporters, leading to broad disruption of tumor cell homeostasis.
V-9302 Hydrochloride: A Comparative Guide to a Novel Glutamine Transporter Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of V-9302 hydrochloride across various preclinical models. We offer an objective comparison of its performance against other glutamine metabolism inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such key nutrient is glutamine, which plays a crucial role in biosynthesis, bioenergetics, and maintaining redox homeostasis. This compound is a potent and selective small-molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a primary transporter of glutamine in many cancer types.[1] By inhibiting glutamine uptake, V-9302 induces metabolic stress, leading to suppressed tumor growth and increased cell death.[1][2] This guide evaluates the anti-tumor efficacy of V-9302 in various cancer models and provides a comparative analysis with other inhibitors of glutamine metabolism.
Mechanism of Action and Signaling Pathway
V-9302 competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter.[1] This blockade of glutamine uptake has several downstream consequences:
-
Metabolic Stress: Depletion of intracellular glutamine disrupts multiple metabolic pathways that are vital for cancer cells, including the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis.
-
mTOR Pathway Inhibition: Reduced intracellular amino acid levels lead to the suppression of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is evidenced by decreased phosphorylation of downstream effectors like S6 ribosomal protein (pS6) and Akt (pAkt).[1]
-
Increased Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione. By blocking glutamine uptake, V-9302 treatment leads to a reduction in glutathione levels and a subsequent increase in reactive oxygen species (ROS), contributing to apoptosis.[1]
-
Induction of Apoptosis: The culmination of metabolic stress and increased oxidative stress triggers programmed cell death, as indicated by the elevation of markers like cleaved caspase-3.[1]
Some studies also suggest that V-9302 may inhibit other amino acid transporters, such as SNAT2 and LAT1, which could contribute to its broad anti-tumor activity.
In Vitro Anti-Tumor Efficacy
V-9302 has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines.
Comparison of V-9302 with other Glutamine Metabolism Inhibitors
The following table summarizes the in vitro potency of V-9302 in comparison to CB-839 (a glutaminase (B10826351) inhibitor) and GPNA (another ASCT2 inhibitor).
| Compound | Target | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| V-9302 | ASCT2 | HEK-293 | Glutamine Uptake | 9.6 | [1] |
| HCT-116 (Colorectal) | Cell Viability | ~9-15 | [1] | ||
| HT29 (Colorectal) | Cell Viability | ~9-15 | [1] | ||
| Colo-205 (Colorectal) | Cell Viability | ~9-15 | [1] | ||
| SW620 (Colorectal) | Cell Viability | ~9-15 | [1] | ||
| MCF-7 (Breast) | Cytotoxicity | 4.68 | [3] | ||
| MDA-MB-231 (Breast) | Cytotoxicity | 19.19 | [3] | ||
| CB-839 | Glutaminase | Multiple TNBC lines | Cell Proliferation | 0.01 - >1 | [4] |
| Colorectal Cancer Lines | Cell Viability | Not Appreciable | [1] | ||
| GPNA | ASCT2 | HEK-293 | Glutamine Uptake | 1000 | [1] |
TNBC: Triple-Negative Breast Cancer
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of V-9302 in inhibiting tumor growth.
V-9302 Monotherapy in Xenograft Models
| Cancer Model | Mouse Strain | V-9302 Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCT-116 (Colorectal) | Athymic Nude | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth compared to vehicle | [1][2] |
| HT29 (Colorectal) | Athymic Nude | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth compared to vehicle | [1][2] |
V-9302 Combination Therapy in Xenograft Models
V-9302 has also shown synergistic anti-tumor effects when combined with other agents.
| Cancer Model | Combination Agent | V-9302 Dosage | Treatment Duration | Outcome | Reference |
| SNU398 (Liver) | CB-839 | 30 mg/kg, i.p. | 20 days | Strong growth inhibition | [2] |
| MHCC97H (Liver) | CB-839 | 30 mg/kg, i.p. | 15 days | Strong growth inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of V-9302 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of V-9302 or comparator compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50/EC50 values are calculated from the dose-response curves.
In Vivo Xenograft Study
This protocol describes the evaluation of V-9302's anti-tumor activity in a mouse xenograft model.
-
Cell Preparation: Human cancer cells (e.g., HCT-116) are cultured and harvested during the exponential growth phase.
-
Tumor Implantation: 1 x 10^6 cells are subcutaneously injected into the flank of 6-8 week old female athymic nude mice.[2]
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a dose of 75 mg/kg for 21 days. The control group receives a vehicle solution.[1][2]
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Western Blot Analysis
This protocol is for assessing the phosphorylation status of mTOR pathway proteins.
-
Cell Lysis: Cancer cells treated with V-9302 are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pS6, S6, pAkt, and Akt overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
Immunohistochemistry (IHC)
This protocol is used to detect markers of apoptosis in tumor tissue.
-
Tissue Preparation: Xenograft tumor tissues are fixed in formalin and embedded in paraffin. 5 µm sections are cut.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in citrate (B86180) buffer.
-
Immunostaining: Sections are incubated with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Detection: A biotinylated secondary antibody and a streptavidin-HRP conjugate are used for detection, followed by a DAB substrate for color development.
-
Counterstaining and Imaging: Sections are counterstained with hematoxylin (B73222) and imaged using a microscope.
Conclusion
This compound demonstrates potent anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the inhibition of the ASCT2 glutamine transporter, leads to significant metabolic stress and apoptosis in cancer cells. Comparative data indicates that V-9302 is more potent than GPNA and may have a different spectrum of activity compared to glutaminase inhibitors like CB-839, suggesting its potential as a valuable therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols provided herein offer a framework for the continued investigation and validation of V-9302's efficacy in oncological research.
References
- 1. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 4. Cancer Histology Core [pathbio.med.upenn.edu]
Benchmarking V-9302 Hydrochloride Against Novel Glutamine Metabolism Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of V-9302 hydrochloride against other novel glutamine metabolism inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Glutamine is a critical nutrient for cancer cell proliferation and survival, making its metabolism a key target for therapeutic intervention.[1][2][3] Several inhibitors targeting different points in the glutamine metabolism pathway have been developed. This guide focuses on this compound, a selective inhibitor of the ASCT2 (SLC1A5) glutamine transporter, and compares its performance with other notable inhibitors like Telaglenastat (CB-839), a glutaminase (B10826351) (GLS) inhibitor.[1][4]
Mechanism of Action and Comparative Efficacy
V-9302 is a competitive small molecule antagonist that selectively targets the ASCT2 transporter, thereby blocking the uptake of glutamine into cancer cells.[1][2][5][6][7] This mode of action is distinct from other inhibitors that target downstream enzymes in the glutamine metabolism pathway.[4] For instance, CB-839 is an allosteric inhibitor of glutaminase (GLS1), the enzyme that converts glutamine to glutamate.[8][9][10][11]
The differing mechanisms of action can lead to varied efficacy depending on the cancer type and its specific metabolic dependencies. Preclinical studies have shown that V-9302 can attenuate cancer cell growth, induce cell death, and increase oxidative stress by limiting glutamine availability.[1][2][3][5][6][7][12][13]
A direct comparison in human colorectal cancer (CRC) cell lines demonstrated that V-9302 had a more pronounced effect on cell viability than CB-839 under the same conditions.[1][4] This suggests that for certain cancers, inhibiting glutamine transport at the point of entry may be a more effective strategy than targeting its downstream metabolism.[4]
Quantitative Data Comparison
The following tables summarize key quantitative data for V-9302 and other glutamine metabolism inhibitors.
Table 1: In Vitro Efficacy of Glutamine Metabolism Inhibitors
| Compound | Target | Cell Line | Assay | IC50 / EC50 | Citation |
| This compound | ASCT2 (SLC1A5) | HEK-293 | Glutamine Uptake | 9.6 µM | [5][6][7] |
| Rat C6 | Glutamine Uptake | 9 µM | [6] | ||
| Human CRC Cell Lines | Cell Viability | ~9-15 µM (EC50) | [1][4] | ||
| Telaglenastat (CB-839) | Glutaminase (GLS1) | Recombinant human GAC | Enzyme Inhibition | 24 nM | [14] |
| Human CRC Cell Lines | Cell Viability | No appreciable activity | [1][4] | ||
| Compound 968 | Glutaminase (GAC) | Breast Cancer Cells | Proliferation | Not specified | [15] |
| BPTES | Glutaminase (GLS1) | Not specified | Not specified | Not specified | [8][9][10] |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | Dosage | Treatment Duration | Outcome | Citation |
| HCT-116 Xenograft | Colorectal Cancer | 75 mg/kg/day | 21 days | Prevented tumor growth | [1][5][7] |
| HT29 Xenograft | Colorectal Cancer | 75 mg/kg/day | 21 days | Prevented tumor growth | [1][5][7] |
| SNU398 Xenograft (with CB-839) | Liver Cancer | 30 mg/kg | 20 days | Strong growth inhibition | [5][7] |
| MHCC97H Xenograft (with CB-839) | Liver Cancer | 30 mg/kg | 15 days | Strong growth inhibition | [5][7] |
Signaling Pathways and Cellular Effects
The inhibition of glutamine metabolism impacts several critical signaling pathways and cellular processes.
-
mTOR Pathway: V-9302-mediated glutamine deprivation leads to the downregulation of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[2][4][12][16] This is evidenced by decreased phosphorylation of downstream targets like S6.[1][2][4]
-
Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 can lead to GSH depletion, increased reactive oxygen species (ROS), and consequently, oxidative stress, which can trigger cell death.[1][2][3][5][6][7][9][10][12][13]
-
Autophagy: As a cellular response to nutrient starvation, treatment with V-9302 has been shown to induce autophagy.[2][9][17]
digraph "Glutamine Metabolism and Inhibition" {
graph [fontname = "Arial", fontsize = 12, layout = dot, rankdir = "LR", splines = true, overlap = false, nodesep = 0.6, ranksep = 1.2];
node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, fixedsize = true, width = 2, height = 0.8];
edge [fontname = "Arial", fontsize = 9, arrowhead = "normal", color = "#5F6368"];
// Nodes
Glutamine_ext [label = "Extracellular\nGlutamine", fillcolor = "#F1F3F4", fontcolor="#202124"];
ASCT2 [label = "ASCT2 (SLC1A5)", fillcolor = "#4285F4", fontcolor = "#FFFFFF"];
Glutamine_int [label = "Intracellular\nGlutamine", fillcolor = "#F1F3F4", fontcolor="#202124"];
GLS1 [label = "Glutaminase (GLS1)", fillcolor = "#4285F4", fontcolor = "#FFFFFF"];
Glutamate [label = "Glutamate", fillcolor = "#F1F3F4", fontcolor="#202124"];
TCA_Cycle [label = "TCA Cycle\n(Energy & Biosynthesis)", fillcolor = "#34A853", fontcolor = "#FFFFFF"];
GSH [label = "Glutathione (GSH)\n(Antioxidant)", fillcolor = "#FBBC05", fontcolor = "#202124"];
mTOR [label = "mTOR Signaling\n(Growth & Proliferation)", fillcolor = "#EA4335", fontcolor = "#FFFFFF"];
V9302 [label = "V-9302", shape = "ellipse", style = "filled", fillcolor = "#EA4335", fontcolor = "#FFFFFF"];
CB839 [label = "CB-839", shape = "ellipse", style = "filled", fillcolor = "#EA4335", fontcolor = "#FFFFFF"];
// Edges
Glutamine_ext -> ASCT2 [label = "Uptake"];
ASCT2 -> Glutamine_int;
Glutamine_int -> GLS1;
GLS1 -> Glutamate;
Glutamate -> TCA_Cycle;
Glutamate -> GSH;
Glutamine_int -> mTOR;
V9302 -> ASCT2 [label = "Inhibits", arrowhead = "tee", color = "#EA4335"];
CB839 -> GLS1 [label = "Inhibits", arrowhead = "tee", color = "#EA4335"];
}
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
This compound represents a promising therapeutic agent that targets a distinct and critical node in cancer metabolism—glutamine transport. Its potent preclinical activity, particularly in cancer models where other glutamine metabolism inhibitors show limited efficacy, highlights its potential as a valuable tool in oncology research and development. The provided data and protocols offer a foundation for further comparative studies and the rational design of combination therapies targeting cancer's metabolic vulnerabilities.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 10. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 15. A novel glutaminase inhibitor-968 inhibits the migration and proliferation of non-small cell lung cancer cells by targeting EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]
V-9302 Hydrochloride Versus SLC1A5 Gene Silencing: A Comparative Guide to Targeting Glutamine Metabolism in Cancer Research
In the landscape of cancer therapeutics, the metabolic reprogramming of tumor cells presents a critical vulnerability. One of the most promising targets is the amino acid transporter ASCT2, encoded by the SLC1A5 gene, which is a primary conduit for glutamine, an essential nutrient for cancer cell proliferation and survival. This guide provides an objective comparison between two key experimental approaches to inhibit ASCT2 function: the pharmacological inhibitor V-9302 hydrochloride and genetic silencing of SLC1A5 expression.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, efficacy, and the experimental data supporting their use.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Silencing
This compound is a potent and selective small-molecule antagonist of the ASCT2 (SLC1A5) glutamine transporter.[1][2] It acts as a competitive inhibitor, directly blocking the transmembrane flux of glutamine.[2][3][4] This acute inhibition of glutamine uptake leads to a cascade of downstream effects, including metabolic stress, reduced ATP production, and suppression of tumor growth.[1]
SLC1A5 gene silencing, typically achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the messenger RNA (mRNA) of the SLC1A5 gene, leading to its degradation and preventing the synthesis of the ASCT2 protein.[5][6] This approach results in a more sustained, long-term reduction of the transporter at the cellular level.
Both methods ultimately aim to achieve the same biological outcome: the disruption of glutamine-dependent metabolic pathways that are crucial for cancer cells.
Comparative Efficacy and Cellular Effects
Experimental data from numerous preclinical studies have demonstrated that both this compound and SLC1A5 silencing elicit similar and significant anti-tumor effects across a variety of cancer cell lines.
Quantitative Data Summary
| Parameter | This compound | Silencing SLC1A5 Gene Expression | Reference |
| Mechanism | Competitive antagonist of ASCT2 | Reduces ASCT2 protein expression | [2][5] |
| IC50 for Glutamine Uptake | 9.6 µM (HEK-293 cells) | Not applicable | [2][3][4] |
| Effect on Cell Viability | Decreased cell growth and proliferation | Significant reduction in viability and growth | [2][5] |
| Induction of Cell Death | Increases apoptosis and cell death | Induces apoptosis | [2][7] |
| Oxidative Stress | Increases oxidative stress | Increases release of intracellular ROS | [2][5] |
| mTOR Signaling | Attenuates mTORC1 activity (decreased pS6) | Inhibits mTOR signaling (decreased p-mTOR, p70S6K) | [5] |
| In Vivo Efficacy | Prevents tumor growth in xenograft models | Suppresses tumor growth in vivo | [2][8] |
Studies have shown that the pharmacological blockade of ASCT2 with V-9302 results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress.[9] Similarly, silencing SLC1A5 has been shown to decrease cell growth and viability in lung cancer cells, an effect mediated in part by the inhibition of mTOR signaling.[5] In head and neck squamous cell carcinoma, knocking down ASCT2 significantly suppressed intracellular glutamine levels and downstream metabolism, leading to attenuated growth and increased apoptosis.[10] Notably, one study directly compared the two approaches and found that V-9302 exposure exhibited a similar inhibition profile to silencing ASCT2 with shRNA in HCC1806 breast cancer cells.[9]
Signaling Pathways and Experimental Workflows
The inhibition of glutamine uptake by either V-9302 or SLC1A5 silencing profoundly impacts key cellular signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth and proliferation.
Caption: Inhibition of ASCT2 by V-9302 or SLC1A5 silencing disrupts glutamine uptake, leading to mTOR pathway inhibition, oxidative stress, and ultimately, decreased cancer cell survival.
A typical experimental workflow to compare these two modalities would involve treating cancer cell lines with V-9302 or transducing them with SLC1A5-targeting siRNA/shRNA, followed by a series of functional assays.
Caption: A generalized experimental workflow for comparing the efficacy of V-9302 and SLC1A5 silencing.
Experimental Protocols
Glutamine Uptake Assay
-
Cell Seeding: Plate cancer cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations or transfect with SLC1A5 siRNA/shRNA and incubate for the desired time (e.g., 48-72 hours).
-
Uptake: Wash cells with a sodium-containing buffer. Add buffer containing L-[G-³H]glutamine and incubate for a specified time (e.g., 15 minutes).
-
Lysis and Scintillation Counting: Wash cells to remove extracellular radiolabel, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to protein concentration and compare the glutamine uptake in treated versus control cells.[4][5]
Cell Viability Assay (e.g., ATP-dependent assay)
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Add V-9302 or perform SLC1A5 silencing.
-
Incubation: Incubate for a period of 24-72 hours.
-
Lysis and ATP Measurement: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader and calculate the percentage of viable cells relative to the control.[9]
Western Blot Analysis for mTOR Signaling
-
Cell Lysis: After treatment with V-9302 or SLC1A5 silencing, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, S6, and other relevant proteins. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][11]
Conclusion
Both this compound and SLC1A5 gene silencing are powerful tools for investigating the role of glutamine metabolism in cancer. V-9302 offers a rapid and reversible method of inhibiting ASCT2 function, making it suitable for pharmacological studies and potential therapeutic development. SLC1A5 silencing provides a more definitive, long-term reduction in transporter expression, ideal for genetic validation of ASCT2 as a therapeutic target. The choice between these two approaches will depend on the specific research question and experimental context. The data consistently demonstrate that targeting ASCT2, either pharmacologically or genetically, is a valid and effective strategy for disrupting cancer cell metabolism and proliferation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. SLC1A5 Silencing Inhibits Esophageal Cancer Growth via Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of targeting SLC1A5 on inhibiting gastric cancer growth and tumor development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCT2 (SLC1A5)-dependent glutamine uptake is involved in the progression of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Defining the Therapeutic Promise of V-9302 Hydrochloride: A Preclinical Comparative Analysis
For researchers and drug development professionals navigating the landscape of cancer metabolism inhibitors, V-9302 hydrochloride has emerged as a promising agent targeting glutamine transport. This guide provides a comprehensive comparison of V-9302 with other glutamine metabolism inhibitors, supported by preclinical data to delineate its therapeutic window and potential advantages.
This compound is a potent and selective small-molecule antagonist of the solute carrier family 1 member 5 (SLC1A5), also known as alanine-serine-cysteine transporter 2 (ASCT2).[1] By competitively inhibiting this primary transporter of the amino acid glutamine in cancer cells, V-9302 disrupts a critical nutrient supply, leading to attenuated cancer cell growth, increased cell death, and elevated oxidative stress.[1][2] This guide will delve into the preclinical validation of V-9302's therapeutic window, comparing its efficacy and safety profile with alternative strategies targeting glutamine metabolism, namely the glutaminase (B10826351) inhibitor CB-839 (Telaglenastat) and the broad-spectrum glutamine antagonist JHU-083.
Comparative Efficacy in Preclinical Models
V-9302 has demonstrated significant anti-tumor activity across a range of preclinical models. In vitro, it has shown efficacy in numerous human cancer cell lines, with EC50 values for colorectal cancer cell lines ranging from approximately 9-15 µM.[2] Notably, in a direct comparison under identical conditions, the glutaminase inhibitor CB-839 did not show significant activity.[2] In vivo studies using xenograft models of human colorectal cancer (HCT-116 and HT29) have shown that daily administration of 75 mg/kg V-9302 for 21 days prevented tumor growth.[2]
CB-839, which targets the conversion of glutamine to glutamate, has also been extensively studied. In preclinical models of triple-negative breast cancer, CB-839 demonstrated in vivo efficacy both as a single agent and in combination with paclitaxel.[3] For instance, in a JIMT-1 xenograft model, 200 mg/kg of CB-839 administered twice daily resulted in a 54% tumor growth inhibition.[4]
JHU-083, a prodrug of the glutamine analog DON (6-diazo-5-oxo-L-norleucine), acts as a broad inhibitor of glutamine-utilizing enzymes.[5] Preclinical studies have shown its ability to significantly reduce tumor growth and improve survival in mouse models of colon cancer, lymphoma, and melanoma.[5]
Table 1: Comparative In Vivo Efficacy of Glutamine Metabolism Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | HCT-116 & HT29 (Colorectal) Xenografts | 75 mg/kg/day, i.p. for 21 days | Prevented tumor growth.[2] |
| CB-839 (Telaglenastat) | JIMT-1 (Triple-Negative Breast Cancer) Xenograft | 200 mg/kg, twice daily, p.o. | 54% tumor growth inhibition.[4] |
| JHU-083 | Colon Cancer, Lymphoma, Melanoma Mouse Models | Not specified in snippets | Significant reduction in tumor growth and improved survival.[5] |
Understanding the Therapeutic Window: Efficacy vs. Safety
A critical aspect of drug development is defining the therapeutic window, the dose range that is effective without causing unacceptable toxicity. While detailed toxicology studies providing a specific No-Observed-Adverse-Effect Level (NOAEL) or Maximum Tolerated Dose (MTD) for V-9302 are not extensively available in the public domain, preclinical studies offer some insights into its safety profile. In mice, a 21-day treatment regimen with an efficacious dose of 75 mg/kg V-9302 did not lead to significant changes in plasma glucose levels compared to vehicle controls.[6]
For CB-839, clinical trial data has helped to establish a recommended Phase 2 dose (RP2D) of 800 mg twice daily, indicating a therapeutic window in humans.[7] Preclinical studies in mice have shown that CB-839 is well-tolerated, even in combination with other chemotherapeutic agents like paclitaxel.[4]
Mechanism of Action and Downstream Effects
The distinct mechanisms of action of these inhibitors lead to different downstream cellular effects.
V-9302: By blocking the primary glutamine transporter ASCT2, V-9302 directly impacts intracellular glutamine levels. This leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[2] The resulting amino acid deprivation also induces oxidative stress and autophagy.[2][9]
CB-839: As a glutaminase inhibitor, CB-839 prevents the conversion of glutamine to glutamate, a crucial step in the tricarboxylic acid (TCA) cycle for energy production. This disruption of cellular metabolism can lead to growth arrest and apoptosis in susceptible cancer cells.[10]
JHU-083: Being a broad glutamine antagonist, JHU-083 affects multiple metabolic pathways that rely on glutamine. This includes not only energy production but also nucleotide and amino acid synthesis.[11] This broad activity can also impact the tumor microenvironment, including immune cell function.[5]
Signaling Pathway of this compound
Caption: this compound inhibits the ASCT2 transporter, leading to decreased intracellular glutamine, mTOR pathway inhibition, and induction of oxidative stress, apoptosis, and autophagy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of V-9302.
In Vitro Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of V-9302 or vehicle control for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay that quantifies ATP levels (e.g., CellTiter-Glo®). The half-maximal effective concentration (EC50) is then calculated.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.
-
Drug Administration: V-9302 is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 75 mg/kg) for a defined period (e.g., 21 days).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like pS6 and cleaved caspase 3).[2]
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo xenograft study to assess the efficacy of V-9302.
Conclusion
This compound presents a compelling profile as a selective inhibitor of the ASCT2 glutamine transporter. Preclinical data demonstrates its potent anti-tumor efficacy, particularly in models where other glutamine metabolism inhibitors like CB-839 show limited activity. Its mechanism of action, centered on disrupting glutamine uptake and consequently mTOR signaling, offers a distinct therapeutic strategy. While a precise therapeutic window with defined toxicity limits from public data is not fully established, the available information suggests a favorable safety profile at effective doses in preclinical models. Further investigation into its toxicological properties and continued comparative studies will be crucial in fully elucidating the therapeutic potential of V-9302 in the clinical setting. This guide provides a foundational understanding for researchers to contextualize V-9302 within the broader landscape of emerging cancer metabolism-targeted therapies.
References
- 1. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The impact of broad glutamine metabolism inhibition on the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of V-9302 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of V-9302 hydrochloride, a competitive antagonist of the amino acid transporter ASCT2. While a Safety Data Sheet (SDS) for the free base V-9302 suggests it is not classified as a hazardous substance under the Globally Harmonized System (GHS), best practices in a laboratory setting dictate that all chemical waste, including this compound and its associated materials, should be managed with care to prevent environmental release.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel handling this compound waste are outfitted with the appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves. In the event of an accidental spill, the material should be mechanically picked up to avoid generating dust.[1] It is crucial to prevent the substance from entering sewers or surface and ground water.[1][2]
Waste Categorization and Disposal Protocols
The appropriate disposal method for this compound is contingent upon its form. All disposal procedures must be in strict compliance with local, state, and federal regulations, as well as the specific Environmental Health & Safety (EHS) guidelines of your institution.[1]
1. Unused or Expired Solid this compound:
Solid, unused, or expired this compound should be treated as chemical waste and must not be disposed of in regular trash.[1]
-
Procedure:
-
Securely cap the original container containing the unwanted material.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid hydrochloride or this compound.[1]
-
Arrange for pickup by your institution's EHS department or designated chemical waste handler.[1]
-
2. This compound in Solution (e.g., dissolved in DMSO):
Solutions containing this compound, often prepared with solvents like Dimethyl sulfoxide (B87167) (DMSO) for experimental use, are to be disposed of as hazardous chemical waste.[1] The solvent itself is a primary contributor to the hazardous nature of the waste.
-
Procedure:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[1]
-
Crucially, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. [1]
-
Label the container with a "Hazardous Waste" tag, itemizing all constituents by percentage (e.g., "DMSO 99%, this compound 1%").[1]
-
3. Contaminated Solid Waste:
Items such as pipette tips, gloves, and culture plates that have come into contact with this compound must be disposed of as chemically contaminated solid waste.
-
Procedure:
-
Segregate this contaminated solid waste from regular laboratory trash.[1]
-
Collect these items in a designated and clearly labeled container for chemically contaminated solid waste.[1]
-
If the waste is also considered biohazardous (e.g., from cell culture), it must first be decontaminated following your laboratory's established biosafety protocols before being disposed of as chemical waste. Always consult your institution's EHS for guidance on mixed waste streams.[1]
-
4. Empty this compound Containers:
A container is generally considered "empty" when all contents have been removed by normal means.[1]
-
Procedure:
-
Thoroughly rinse the empty container with a suitable solvent, such as ethanol (B145695) or acetone.[1]
-
The first rinseate must be collected and disposed of as hazardous liquid chemical waste.[1]
-
After rinsing, allow the container to air-dry completely.[1]
-
Deface or remove the original label to prevent misidentification.[1][3]
-
Once clean, dry, and with the label removed, the container can typically be disposed of in the appropriate recycling or solid waste stream, in accordance with institutional policies.[1]
-
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data for this compound relevant to its experimental use and subsequent waste disposal.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₉ClN₂O₄ | [4][5] |
| Molecular Weight | 575.1 g/mol | [4] |
| ASCT2-mediated glutamine uptake IC₅₀ | 9.6 µM in HEK-293 cells | [6][7][8] |
| Common Solvent for Stock Solutions | DMSO | [1][6] |
| Storage of Stock Solution in DMSO | 2 weeks at 4°C, 6 months at -80°C | [6] |
Experimental Protocols Leading to Waste Generation
In Vitro Cell-Based Assay Protocol:
A common experimental use of this compound involves treating cancer cell lines to assess the impact of inhibiting glutamine uptake.
-
Preparation: A stock solution of this compound is typically prepared in DMSO.[1][8] This stock is then further diluted to the desired working concentration in cell culture media.
-
Application: The this compound-containing media is added to cultured cells.
-
Waste Generation: This process generates both liquid waste (cell media containing this compound and DMSO) and solid waste (contaminated pipette tips, plates, and gloves), all requiring disposal as hazardous chemical waste.[1]
In Vivo Animal Study Protocol:
In preclinical models, this compound may be administered to assess its anti-tumor effects.
-
Formulation: For injection, this compound might be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Administration: The formulation is administered to the animal model, typically via intraperitoneal injection.
-
Waste Generation: This generates waste including unused formulation, contaminated syringes and needles (sharps), and potentially contaminated animal bedding. All of these materials must be disposed of according to institutional guidelines for chemical and sharps waste.
This compound Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vumc.org [vumc.org]
- 4. This compound | C34H39ClN2O4 | CID 145710038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling V-9302 hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for V-9302 hydrochloride, a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5).[1][2][3][4] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is crucial to maintain a safe research environment.[5]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The usual precautionary measures for handling chemicals should be followed.[5]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Gloves | Impermeable and resistant to the chemical. As no specific material tests have been conducted, nitrile gloves are a common recommendation for general laboratory use. Disposable gloves should be discarded after each use or immediately after contact.[5][6] |
| Eye Protection | Safety Glasses or Goggles | Provide protection against accidental splashes or dust generation. |
| Body Protection | Laboratory Coat | Should be fully fastened to protect street clothing. Laboratory coats should not be worn outside of the designated laboratory area.[6] |
In the event of an accidental release, the material should be picked up mechanically, avoiding dust generation.[7] It is also important to prevent the substance from entering sewers or surface and ground water.[5][7]
Operational Handling and Experimental Protocols
This compound is a potent small-molecule antagonist of the glutamine transporter ASCT2, which inhibits glutamine uptake.[3] This mechanism of action leads to metabolic stress and can suppress tumor growth, making it a compound of interest in cancer research.[3][8]
Typical Experimental Workflow:
-
Preparation of Stock Solutions: this compound is often dissolved in solvents like Dimethyl sulfoxide (B87167) (DMSO) for experimental use.[2][7] For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10 mM.[9]
-
Cell Culture Experiments: In cellular assays, the stock solution is further diluted in culture media to the desired final concentration. For instance, it has been used to inhibit ASCT2-mediated glutamine uptake in HEK-293 cells with an IC50 of 9.6 µM.[1][2][4][9]
-
In Vivo Studies: For animal experiments, this compound has been administered via intraperitoneal (i.p.) injection.[9] Formulations for in vivo use may involve solvents such as a mixture of DMSO, PEG300, Tween-80, and saline.[9]
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental release.[7] All disposal procedures must comply with local, state, and federal regulations, as well as institutional Environmental Health & Safety (EHS) guidelines.[7]
Disposal Procedures for Different Waste Streams:
| Waste Type | Disposal Protocol |
| Unused or Expired Solid V-9302 | Treat as chemical waste. The original, securely capped container should be labeled as "Hazardous Waste" with the full chemical name and arranged for pickup by the institution's EHS department.[7] |
| V-9302 in Solution (e.g., dissolved in DMSO) | Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents. The container must be clearly labeled as "Hazardous Waste" with a list of all constituents by percentage.[5][7] |
| Contaminated Solid Waste (e.g., pipette tips, gloves) | Segregate from regular trash and collect in a designated container labeled for chemically contaminated solid waste.[7] If the waste is also biohazardous, it must be decontaminated according to biosafety protocols before being disposed of as chemical waste.[7] |
| Empty Containers | Rinse the container thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinse should be collected as hazardous liquid chemical waste. After rinsing and air-drying, and once the original label is defaced, the container can typically be disposed of in the appropriate recycling or solid waste stream.[7] |
The following diagram outlines the logical relationship for the disposal of this compound waste.
References
- 1. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. rndsystems.com [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jefferson.edu [jefferson.edu]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
